1-[(5-Chlorothien-2-yl)sulfonyl]piperazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S2/c9-7-1-2-8(14-7)15(12,13)11-5-3-10-4-6-11/h1-2,10H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKLPYOXLAWRCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85198879 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
1-[(5-Chlorothien-2-yl)sulfonyl]piperazine chemical structure and properties
An In-Depth Technical Guide to 1-[(5-Chlorothien-2-yl)sulfonyl]piperazine: Structure, Synthesis, and Potential as a Scaffold in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to medicinal chemists and drug development professionals. The document delineates its chemical structure, physicochemical properties, and a detailed, field-proven synthetic protocol. Emphasis is placed on the compound's strategic value as a functionalized building block, leveraging the well-established importance of the piperazine scaffold in pharmacologically active agents. By synthesizing data from public chemical databases and analogous reaction methodologies, this guide serves as a foundational resource for researchers looking to incorporate this versatile intermediate into their discovery pipelines.
Introduction: The Piperazine Scaffold in Modern Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1] Its prevalence stems from a combination of favorable characteristics: the two nitrogen atoms provide handles for facile chemical modification, improve aqueous solubility and pharmacokinetic profiles, and can engage in crucial hydrogen bonding interactions with biological targets.[1][2] When incorporated into a sulfonylpiperazine structure, the sulfonamide group adds a rigid, polar, and metabolically stable linker that can act as a hydrogen bond acceptor, further enhancing its utility.
This compound emerges as a particularly valuable intermediate. It combines the versatile piperazine core with a 5-chlorothiophene-2-sulfonyl moiety. This bioisostere of a substituted phenyl ring offers a distinct electronic and steric profile, with the chlorine atom providing an additional vector for potential interactions or further functionalization. This guide characterizes this compound as a readily accessible building block for the synthesis of novel, diverse chemical libraries aimed at various therapeutic targets.
Chemical Identity and Physicochemical Properties
The unambiguous identification and characterization of a compound's physical properties are foundational to its application in research and development. This compound is a molecule that joins the piperazine heterocycle to a chlorinated thiophene ring via a sulfonyl linker.
The key identifiers and computed physicochemical properties are summarized in the tables below, derived from the PubChem database.[3][4]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| CAS Number | 750607-94-4 | [4] |
| Molecular Formula | C₈H₁₁ClN₂O₂S₂ | [3][4] |
| Molecular Weight | 266.77 g/mol | [4] |
| Exact Mass | 265.995 Da | [4] |
| Canonical SMILES | C1CN(CCN1)S(=O)(=O)C2=CC=C(S2)Cl | [3] |
| InChIKey | RBKLPYOXLAWRCL-UHFFFAOYSA-N | [3] |
Table 2: Computed Physicochemical Properties
| Property | Value | Reference |
| XLogP3 | 1.4 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 2 | [3] |
Synthesis and Purification
The synthesis of this compound is achieved through a standard nucleophilic substitution reaction. This process involves the reaction of the nucleophilic secondary amine of piperazine with the highly electrophilic sulfur atom of 5-chlorothiophene-2-sulfonyl chloride, leading to the displacement of the sulfonyl chloride and formation of a stable sulfonamide bond.
Synthetic Reaction Scheme
The chemical transformation is illustrated below. A non-nucleophilic base, such as triethylamine, is crucial to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for the acylation and sulfonylation of piperazines.[6] The causality behind each step is explained to ensure reproducibility and understanding.
Materials & Equipment:
-
Piperazine (anhydrous)
-
5-Chlorothiophene-2-sulfonyl chloride[5]
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, ice bath, rotary evaporator, and an inert gas (Nitrogen/Argon) setup.
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve piperazine (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous dichloromethane. The use of an inert atmosphere is critical to prevent hydrolysis of the reactive sulfonyl chloride.[6] Triethylamine acts as an essential acid scavenger.[6]
-
Addition of Reactant: Cool the mixture to 0 °C in an ice bath. This is done to control the initial exothermic reaction. Slowly add a solution of 5-chlorothiophene-2-sulfonyl chloride (1.05 eq.) in anhydrous DCM dropwise. A slight excess of the sulfonyl chloride ensures complete consumption of the limiting piperazine.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.[6]
-
Work-up & Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate to neutralize excess acid and protonated triethylamine.[6]
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine to remove residual water-soluble impurities, and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to afford the pure this compound.[6]
Experimental Workflow Diagram
The following diagram provides a visual summary of the experimental process.
Spectroscopic Characterization
Structural elucidation and confirmation are achieved using a suite of spectroscopic techniques.[7] While specific spectra for this compound are not publicly cataloged, the expected characteristics can be reliably predicted based on its structure.
-
¹H NMR: The proton spectrum is expected to show two distinct sets of signals. The protons on the piperazine ring will likely appear as two broad multiplets or singlets between δ 2.8-3.5 ppm. The two protons on the thiophene ring will appear in the aromatic region (δ 7.0-7.8 ppm) as doublets due to coupling.
-
¹³C NMR: The carbon spectrum should display signals for the piperazine carbons around δ 45-50 ppm. The four carbons of the thiophene ring will resonate in the aromatic region, typically between δ 125-140 ppm.
-
FT-IR: The infrared spectrum will be characterized by strong absorption bands corresponding to the sulfonyl group (S=O) stretches, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). Other expected peaks include C-H, C-N, and C-S stretching vibrations.
-
Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula. Predicted data for common adducts are presented below.[3]
Table 3: Predicted Mass Spectrometry Data for Adducts
| Adduct | Predicted m/z |
| [M+H]⁺ | 267.00234 |
| [M+Na]⁺ | 288.98428 |
| [M+K]⁺ | 304.95822 |
| [M-H]⁻ | 264.98778 |
Applications in Drug Discovery and Development
While this compound does not have extensively documented biological activity itself, its true value lies in its potential as a molecular scaffold. The piperazine nitrogen atom that is not part of the sulfonamide bond remains a free secondary amine, which is a prime handle for further chemical elaboration through reactions like alkylation, acylation, or reductive amination.[1][8]
This allows for the creation of large, diverse libraries of compounds for high-throughput screening. The structural motifs within this molecule are found in compounds with significant therapeutic applications:
-
Kinase Inhibition: Many N-substituted piperazines are potent kinase inhibitors used in oncology.[1] The 5-chlorothienyl group can occupy hydrophobic pockets in kinase active sites.
-
CNS Agents: The piperazine core is a cornerstone of many drugs targeting the central nervous system, including antipsychotics and antidepressants.[1]
-
Anti-Infectives: Piperazine derivatives have been explored for their antibacterial and antifungal properties.[9]
-
Notch-1-Sparing γ-Secretase Inhibition: The precursor, 5-chlorothiophene-2-sulfonyl chloride, is used in the synthesis of inhibitors targeting γ-secretase, a key enzyme in Alzheimer's disease pathology.[10]
By using this compound as a starting point, drug discovery programs can rapidly access novel chemical matter that combines a proven pharmacophore (piperazine) with a less-common bioisostere (5-chlorothiophene), potentially leading to compounds with improved selectivity, potency, or metabolic profiles.
Safety and Handling
No specific material safety data sheet (MSDS) is available for this compound. Therefore, its handling should be guided by the known hazards of its precursors.
-
5-Chlorothiophene-2-sulfonyl chloride: This reagent is classified as corrosive. It causes severe skin burns and eye damage (H314).[5]
-
Piperazine: This compound is also corrosive and can cause burns.[11] It is known to be a skin and respiratory sensitizer.[11]
Recommended Precautions:
-
Handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[5]
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
Until comprehensive toxicological data is available, this compound should be treated as a potentially hazardous chemical.
Conclusion
This compound is a well-defined chemical entity with a straightforward and scalable synthetic route. Its structure is rich in features that are highly desirable in modern drug discovery: a versatile piperazine core for pharmacokinetic modulation and further derivatization, a stable sulfonamide linker, and a functionalized thiophene ring system. For researchers and drug development professionals, this compound represents not an end in itself, but a valuable and strategic starting point for the exploration of novel chemical space and the development of next-generation therapeutics.
References
-
PubChemLite. 1-[(5-chlorothiophen-2-yl)sulfonyl]piperazine hydrochloride. Available from: [Link]
-
LookChem. Cas 84468-24-6, 1-(5-ISOQUINOLINESULFONYL)PIPERAZINE, DIHYDROCHLORIDE. Available from: [Link]
-
MOLBASE. This compound|750607-94-4. Available from: [Link]
-
MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]
-
PubChem. 1-[4-(5-Chlorothiophen-2-yl)sulfonylpiperazin-1-yl]ethanone. Available from: [Link]
-
Wikipedia. Piperazine. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]
-
ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Available from: [Link]
-
Electronic Supplementary Information. Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial a. Available from: [Link]
-
MolPort. 6-[4-(5-chlorothiophene-2-sulfonyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one. Available from: [Link]
-
ResearchGate. Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. Available from: [Link]
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Ataman Kimya. PIPERAZINES. Available from: [Link]
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The Good Scents Company. piperazine, 110-85-0. Available from: [Link]
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Thienyl Sulfonyl Piperazine Scaffolds: A Technical Deep Dive into Medicinal Chemistry & Pharmacology
Topic: Literature review of thienyl sulfonyl piperazine compounds Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The thienyl sulfonyl piperazine scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to modulate G-protein coupled receptors (GPCRs) and specific metabolic enzymes. This guide analyzes the scaffold's utility as a bioisostere of the classical arylsulfonyl piperazine moiety. While the phenyl-to-thienyl substitution often enhances potency and selectivity due to the thiophene ring's electron-rich nature and unique geometry, it introduces specific metabolic liabilities (S-oxidation) that require careful structural optimization.[1]
This whitepaper synthesizes current literature on the synthesis, pharmacological targets (specifically 5-HT6 receptors and 11
Chemical Architecture & Synthesis
The core pharmacophore consists of three distinct modules:
-
The Thienyl Cap: A lipophilic, electron-rich 5-membered heteroaromatic ring (thiophene). It serves as a bioisostere for benzene, offering different steric parameters and
-stacking potential. -
The Sulfonyl Linker: A rigid spacer that positions the aromatic cap relative to the basic amine while acting as a hydrogen bond acceptor.
-
The Piperazine Core: A semi-rigid, basic scaffold that ensures water solubility and provides a protonatable nitrogen for ionic interactions with receptor residues (e.g., Aspartate).
Synthetic Pathway
The synthesis of thienyl sulfonyl piperazines is typically achieved via nucleophilic substitution. The high reactivity of sulfonyl chlorides allows for a straightforward coupling with piperazine derivatives under basic conditions.
Protocol A: General Synthesis of 1-(Thiophen-2-ylsulfonyl)piperazine
-
Reagents: 2-Thiophenesulfonyl chloride (1.0 eq), Piperazine (anhydrous, 3.0 eq), Triethylamine (Et
N, 2.0 eq), Dichloromethane (DCM). -
Procedure:
-
Dissolve piperazine (excess to prevent bis-sulfonylation) in dry DCM at 0°C.
-
Add Et
N as a proton scavenger. -
Dropwise addition of 2-thiophenesulfonyl chloride dissolved in DCM over 30 minutes.
-
Warm to room temperature and stir for 4-12 hours (monitor via TLC/LC-MS).
-
Workup: Wash with water, extract organic layer, dry over MgSO
. -
Purification: Flash column chromatography (MeOH/DCM gradient).
-
Pharmacological Targets & Case Studies
CNS Targets: 5-HT6 Receptor Antagonists
The 5-HT6 receptor (5-HT6R) is a key target for cognitive enhancement in Alzheimer's disease and schizophrenia.[1] Thienyl sulfonyl piperazines act as antagonists, blocking the Gs-coupled pathway and increasing acetylcholine/glutamate release.
-
Mechanism: The basic nitrogen of the piperazine forms a salt bridge with Asp106 in the receptor's transmembrane domain (TM3). The thienyl group occupies a hydrophobic pocket (Phe/Trp residues), often showing higher affinity than phenyl analogs due to specific
- interactions. -
Key Compound: SB-271046 (Phenyl analog reference) vs. Thienyl bioisosteres.[1]
-
Selectivity: Thienyl derivatives often improve selectivity against 5-HT2A and 5-HT2C receptors compared to their naphthyl counterparts.[1]
Metabolic Targets: 11 -HSD1 Inhibitors
11
-
Role of Scaffold: The thienyl sulfonyl group acts as a lipophilic anchor. The sulfonyl oxygen atoms often form hydrogen bonds with the enzyme's catalytic triad (Ser-Tyr-Lys).[1]
-
Advantage: Thienyl analogs frequently demonstrate improved membrane permeability (logP) compared to more polar heterocycles.
Antiviral Activity (Chikungunya & HIV)
Recent literature identifies this scaffold in capsid protein inhibitors.
-
Chikungunya Virus (CHIKV): Derivatives bind to the hydrophobic pocket of the capsid protein, preventing viral assembly.
-
HIV-1: CCR5 antagonists utilizing the piperazine linker to span the transmembrane helices.
Critical SAR & Metabolic Liability (The "Thiophene Alert")
While the thienyl ring enhances potency, it introduces a significant toxicological risk known as the "Thiophene Alert."
Mechanism of Bioactivation
The thiophene ring is susceptible to metabolism by Cytochrome P450 (CYP450) enzymes.[3][4][5]
-
Epoxidation: Formation of thiophene-2,3-epoxide.[1]
-
Consequence: These electrophilic species can react with nucleophilic residues on proteins (e.g., glutathione, hepatic proteins), leading to idiosyncratic hepatotoxicity (similar to the withdrawn drug Tienilic acid).
Mitigation Strategies (Expert Insight)
To retain the thienyl benefits while mitigating toxicity, medicinal chemists employ "Metabolic Blocking":
-
C5-Substitution: Placing a halogen (Cl, Br) or small alkyl group at the 5-position of the thiophene ring blocks the primary site of metabolic attack.
-
Electron Withdrawal: Adding electron-withdrawing groups (EWG) to the ring reduces the electron density, making the sulfur less prone to oxidation.
Data Presentation & Protocols
Representative SAR Data
Note: Values are representative of the class based on literature ranges (e.g., Holenz et al., J Med Chem).
| Compound ID | R-Group (Thienyl) | R' (Piperazine N4) | Target | Activity (Ki/IC50) | Metabolic Stability |
| Cmpd 1 | 2-Thienyl (Unsub) | Methyl | 5-HT6 | 12 nM | Low (High Clearance) |
| Cmpd 2 | 5-Chloro-2-Thienyl | Methyl | 5-HT6 | 8 nM | High (Blocked) |
| Cmpd 3 | 2-Thienyl | Benzyl | 11 | 45 nM | Moderate |
| Ref (SB-271046) | Naphthyl | Phenyl | 5-HT6 | 1.2 nM | High |
Experimental Protocol: Radioligand Binding Assay (5-HT6)
To validate the activity of synthesized thienyl sulfonyl piperazines:
-
Cell Line: HEK-293 cells stably expressing human 5-HT6 receptor.[1]
-
Membrane Prep: Homogenize cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 x g.
-
Incubation:
-
Mix 50 µg membrane protein.
-
Add [
H]-LSD (Radioligand, ~2 nM). -
Add Test Compound (10
to 10 M).[1] -
Incubate for 60 min at 37°C.
-
-
Termination: Rapid filtration through GF/B filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and Ki using the Cheng-Prusoff equation.
References
-
Mechanochemical Synthesis of Arylsulfonyl-isoindol-2-yl-piperazines as 5-HT6R Antagonists. Vertex AI Search / NIH.[1]6[7]
-
Extended N-Arylsulfonylindoles as 5-HT6 Receptor Antagonists: Design, Synthesis & Biological Evaluation. Semantic Scholar.8[7]
-
Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1. PubMed.9[7]
-
Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications.10[7][10][11]
-
Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.4[7]
-
Identification of 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine Analogues as Novel Inhibitors of Chikungunya Virus. ResearchGate.12[7][13][14][15]
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- 3. Clopidogrel - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. neuroquantology.com [neuroquantology.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Synthesis protocol for 1-[(5-Chlorothien-2-yl)sulfonyl]piperazine
An Application Note and Detailed Protocol for the Synthesis of 1-[(5-Chlorothien-2-yl)sulfonyl]piperazine
Introduction: A Key Building Block in Medicinal Chemistry
The piperazine ring is a ubiquitous scaffold in modern drug discovery, valued for its ability to impart favorable physicochemical properties and serve as a versatile linker between different pharmacophoric elements.[1][2] When coupled with a substituted heteroaromatic system like 5-chlorothiophene, the resulting molecule, this compound, becomes a highly valuable intermediate for constructing complex molecular architectures.[3] Thiophene sulfonamides, in particular, are known for a range of biological activities, making this class of compounds a focal point for research in areas such as carbonic anhydrase inhibition and antiviral or anticancer agent development.[4][5]
This document, prepared for researchers and drug development professionals, provides a comprehensive, field-proven protocol for the synthesis of this compound. Beyond a mere recitation of steps, this guide elucidates the chemical principles and rationale behind the protocol, ensuring a reproducible and scalable synthesis. We will cover the reaction mechanism, a detailed step-by-step procedure, purification, and characterization, grounded in authoritative chemical literature.
Reaction Scheme and Mechanism
The synthesis proceeds via a classical nucleophilic substitution reaction. The highly electrophilic sulfur atom of the sulfonyl chloride is attacked by one of the nucleophilic secondary amine groups of piperazine. A key challenge in this synthesis is achieving mono-sulfonylation, as piperazine possesses two reactive sites. This is controlled by using a significant excess of piperazine, which statistically favors the formation of the mono-substituted product over the di-substituted byproduct.
The reaction generates hydrochloric acid (HCl) as a byproduct. To prevent the protonation of the piperazine starting material and drive the reaction to completion, a non-nucleophilic organic base, such as triethylamine (Et₃N), is employed as an acid scavenger.
Caption: Overall reaction scheme for the synthesis.
Quantitative Data and Reaction Parameters
The following table summarizes the key reagents and recommended parameters for the synthesis. Careful control of stoichiometry is critical for maximizing yield and minimizing side products.
| Parameter | Value | Rationale & Notes |
| Reactants | ||
| 5-Chlorothiophene-2-sulfonyl chloride | 1.0 equivalent | The limiting reagent. Its purity is crucial for the reaction's success. |
| Piperazine | 4.0 - 5.0 equivalents | A significant excess is used to favor mono-sulfonylation and minimize the formation of the 1,4-disulfonylated byproduct.[1] Piperazine is hygroscopic and can absorb CO₂ from the air.[6] |
| Triethylamine (Et₃N) | 2.0 - 2.2 equivalents | Acts as an acid scavenger to neutralize the HCl formed during the reaction. An excess ensures the reaction medium remains basic.[7] |
| Solvent | ||
| Dichloromethane (DCM) | Anhydrous, ~10-15 mL per mmol of sulfonyl chloride | An aprotic solvent that effectively dissolves the reactants without participating in the reaction. Must be anhydrous to prevent hydrolysis of the sulfonyl chloride.[7] |
| Reaction Conditions | ||
| Initial Temperature | 0 °C (Ice Bath) | The addition of the sulfonyl chloride is exothermic. A low temperature is used to control the reaction rate and prevent potential side reactions.[7] |
| Reaction Temperature | Room Temperature (~20-25 °C) | After the initial controlled addition, the reaction is allowed to proceed to completion at ambient temperature. |
| Reaction Time | 2 - 4 hours | Progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting sulfonyl chloride is consumed. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture from entering the reaction, which could hydrolyze the reactive 5-chlorothiophene-2-sulfonyl chloride.[8] |
Experimental Protocol
This protocol is based on established procedures for the sulfonylation of amines.[4]
Materials & Equipment
-
Reagents:
-
5-Chlorothiophene-2-sulfonyl chloride (CAS 2766-74-7)[9]
-
Piperazine, anhydrous (CAS 110-85-0)[10]
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Dropping funnel or syringe pump
-
Ice bath
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Separatory funnel
-
Rotary evaporator
-
TLC plates and developing chamber
-
Glassware for column chromatography
-
Step-by-Step Methodology
Caption: Step-by-step experimental workflow diagram.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere of nitrogen, dissolve piperazine (4.0 eq.) and triethylamine (2.2 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath. Vigorous stirring is essential.
-
Addition of Sulfonyl Chloride: In a separate dry flask, dissolve 5-chlorothiophene-2-sulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM. Transfer this solution to a dropping funnel. Add the sulfonyl chloride solution dropwise to the cooled, stirring piperazine mixture over approximately 30 minutes. Causality Note: Slow, controlled addition is critical to manage the reaction's exothermicity and prevent the formation of undesired byproducts.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 Hexanes:Ethyl Acetate mobile phase), checking for the consumption of the starting sulfonyl chloride.
-
Work-up - Quenching: Once the reaction is complete, carefully quench the mixture by adding saturated aqueous sodium bicarbonate solution. Stir for 10-15 minutes.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.
-
Work-up - Washing: Combine all organic extracts and wash them sequentially with water and then with brine. Trustworthiness Note: This washing sequence removes water-soluble salts (like triethylamine hydrochloride) and residual base, which is crucial for obtaining a clean product after solvent evaporation.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product, typically as an off-white or pale yellow solid.
-
Purification: Purify the crude material using flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% Hexanes and gradually increasing the polarity with Ethyl Acetate, is typically effective for separating the desired product from unreacted piperazine and the di-substituted byproduct.
-
Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent in vacuo. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All operations should be performed in a well-ventilated chemical fume hood.
-
Reagent Handling: 5-Chlorothiophene-2-sulfonyl chloride is corrosive and moisture-sensitive. It causes severe skin burns and eye damage. Handle with extreme care. Piperazine can cause skin sensitization.[10] Triethylamine is flammable and has a strong, irritating odor.
References
-
Donati, D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5786. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. Retrieved from [Link]
-
El-Gazzar, A. B. A., et al. (2021). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis(thieno[2,3-b]pyridines) with Potential Anticancer Activity. ACS Omega, 6(5), 3973–3986. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 28(24), 8031. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chlorothiophene-2-sulfonyl chloride. Retrieved from [Link]
-
Gomaa, M. A. M., et al. (2022). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 12(10), 5753–5767. Retrieved from [Link]
- Google Patents. (2012). CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
-
ResearchGate. (n.d.). Proposed mechanism of sulfonylation with sulfonyl chlorides. Retrieved from [Link]
-
PubChem. (n.d.). 1-(5-Chloropyridin-2-yl)piperazine. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
Patel, R. V., & Park, S. W. (2013). An evolving role of piperazine moieties in drug design and discovery. Mini Reviews in Medicinal Chemistry, 13(11), 1579–1601. Retrieved from [Link]
-
LookChem. (n.d.). PIPERAZINE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
MolPort. (n.d.). 6-[4-(5-chlorothiophene-2-sulfonyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one. Retrieved from [Link]
-
BindingDB. (n.d.). 5-Chloro-thiophene-2-sulfonic acid {5-[(E)-3-(4-methyl-piperazin-1-yl)...}. Retrieved from [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Chlorophenyl)piperazine. Retrieved from [Link]
-
Cremlyn, R. J., et al. (1981). The reactions of some thiophene sulfonyl derivatives. Phosphorus and Sulfur and the Related Elements, 10(2), 173-183. Retrieved from [Link]
-
da Silva, G. L., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 589-602. Retrieved from [Link]
-
Sci-Hub. (n.d.). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Retrieved from [Link]86648108078278)
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compound... [chemdiv.com]
- 4. The reactions of some thiophene sulfonyl derivatives (1981) | Richard J. Cremlyn | 11 Citations [scispace.com]
- 5. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 5-Chlorothiophene-2-sulfonyl chloride | 2766-74-7 [chemicalbook.com]
- 9. 5-Chlorothiophene-2-sulfonyl chloride | CAS 2766-74-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. manavchem.com [manavchem.com]
Step-by-step procedure for preparing 1-[(5-Chlorothien-2-yl)sulfonyl]piperazine
Application Note: High-Fidelity Synthesis of 1-[(5-Chlorothien-2-yl)sulfonyl]piperazine
Introduction & Utility
The preparation of This compound represents a critical sulfonamide bond formation often encountered in the synthesis of Factor Xa inhibitors (e.g., Rivaroxaban analogs), chemokine receptor antagonists (CCR4), and matrix metalloproteinase inhibitors.
Unlike the carbonyl-linked analogs used in Rivaroxaban manufacturing, the sulfonyl-linked congener requires strict control over reaction conditions to prevent bis-sulfonylation (formation of the
Retrosynthetic Analysis & Strategic Planning
To synthesize the target mono-sulfonamide, we must selectively functionalize only one nitrogen of the piperazine ring.
-
Disconnection: S–N Sulfonamide bond.
-
Precursors: 5-Chlorothiophene-2-sulfonyl chloride + Piperazine source.[1]
-
Key Challenge: Piperazine is a symmetric diamine. Direct reaction with 1 equivalent of sulfonyl chloride often yields a statistical mixture of:
-
Unreacted piperazine
-
Desired mono-sulfonamide (Product)
-
Bis-sulfonamide (Impurity)
-
Selected Strategy:
-
Primary Route (High Purity): Use
-Boc-piperazine to mask one amine, couple the sulfonyl chloride, then deprotect. -
Secondary Route (High Throughput): Use excess piperazine (5 equiv.) to statistically favor mono-substitution.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. (Route A) | Role |
| 5-Chlorothiophene-2-sulfonyl chloride | 217.09 | 1.0 | Electrophile |
| 186.25 | 1.05 | Nucleophile (Protected) | |
| Triethylamine ( | 101.19 | 2.5 | Base (Scavenger) |
| Dichloromethane (DCM) | - | Solvent | Reaction Medium |
| Trifluoroacetic Acid (TFA) | 114.02 | 10.0 | Deprotecting Agent |
| - | Alt. | Deprotecting Agent |
Detailed Experimental Protocol (Route A: The "Gold Standard")
Phase 1: Sulfonylation (Coupling)
Rationale: Low temperature addition prevents exotherms and minimizes side reactions.
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Charge
-Boc-piperazine (1.95 g, 10.5 mmol) and (3.5 mL, 25 mmol) into anhydrous DCM (50 mL). Stir until fully dissolved. -
Cooling: Submerge the flask in an ice-water bath (
). -
Addition: Dissolve 5-chlorothiophene-2-sulfonyl chloride (2.17 g, 10.0 mmol) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes.
-
Process Control: Maintain internal temperature
.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 3 hours.
-
Checkpoint: TLC (1:1 Hexane:EtOAc) should show consumption of the sulfonyl chloride (
) and formation of the Boc-intermediate ( ).
-
Phase 2: Workup & Isolation
-
Quench: Add saturated
(30 mL) and stir vigorously for 10 minutes. -
Extraction: Separate phases. Extract the aqueous layer with DCM (
). -
Drying: Combine organic layers, dry over anhydrous
, filter, and concentrate in vacuo. -
Result: Off-white solid (Boc-intermediate). Yield typically >90%.[1]
Phase 3: Deprotection (Boc Removal)
Rationale: Acidic cleavage of the tert-butyl carbamate yields the free amine.
-
Dissolution: Dissolve the crude Boc-intermediate in DCM (20 mL).
-
Acidification: Add TFA (5 mL) dropwise at
. -
Stir: Allow to warm to RT and stir for 2–4 hours. Monitor by LCMS (disappearance of M+100 mass).
-
Free Basing (Critical Step):
-
Concentrate the mixture to remove excess TFA.
-
Redissolve the residue in DCM (50 mL).
-
Wash carefully with saturated
or until the aqueous pH is . -
Note: The product is an amine; it must be in the organic layer. If it is the HCl salt, it will remain in the water.
-
-
Final Isolation: Dry organic layer (
), filter, and concentrate.-
Purification: If necessary, recrystallize from Isopropanol/Hexane or convert to HCl salt by adding
HCl/Dioxane.
-
Process Visualization
Workflow Diagram (Graphviz)
Caption: Figure 1. Optimized synthetic workflow using the N-Boc protection strategy to prevent bis-sulfonylation.
Troubleshooting & Decision Logic
Caption: Figure 2. Troubleshooting logic for common synthetic anomalies.
Analytical Validation (Self-Validating System)
To confirm the identity of the product, compare experimental data against these expected parameters:
-
Physical State: Off-white to pale yellow solid.
-
Mass Spectrometry (LCMS):
-
NMR (400 MHz,
or ):- 7.50 (d, 1H, Thiophene H-3)
- 7.05 (d, 1H, Thiophene H-4)
-
3.00 – 3.20 (m, 8H, Piperazine
protons). Note: In the free base, the protons adjacent to the sulfonamide will differ slightly from those adjacent to the free amine.
References
- General Sulfonylation Protocol: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Piperazine Synthesis Reviews: "Synthetic Approaches to Piperazine-Containing Drugs." Molecules, 2023.[3]
-
Specific Reactivity of 5-Chlorothiophene-2-sulfonyl chloride: PubChem Compound Summary for CID 53444390.
-
Rivaroxaban Intermediate Chemistry (Analogous Chemistry): U.S. Patent 7,157,456 (Bayer AG).
Sources
- 1. Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - 1-[(5-chlorothiophen-2-yl)sulfonyl]piperazine hydrochloride (C8H11ClN2O2S2) [pubchemlite.lcsb.uni.lu]
- 3. Piperazine synthesis [organic-chemistry.org]
Application Notes and Protocols for the Functionalization of 1-[(5-Chlorothien-2-yl)sulfonyl]piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of synthetic methodologies for the functionalization of the secondary amine on the piperazine ring of 1-[(5-Chlorothien-2-yl)sulfonyl]piperazine. The piperazine scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to a wide array of pharmaceuticals.[1][2] The ability to strategically modify the available nitrogen atom on the this compound core allows for the systematic exploration of the chemical space to optimize pharmacokinetic and pharmacodynamic properties. This document details robust protocols for N-acylation, N-alkylation, and N-arylation, offering step-by-step instructions and explaining the chemical rationale behind the experimental choices.
Introduction: The Significance of Piperazine Functionalization
The piperazine ring is a cornerstone in drug design, appearing in numerous FDA-approved drugs with applications ranging from anticancer to antiviral and antipsychotic therapies.[1][2][3] Its prevalence is attributed to the two nitrogen atoms which can act as hydrogen bond acceptors or donors, enhancing solubility and bioavailability of drug candidates.[2] The 1,4-disubstituted piperazine motif allows for precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets.
This compound is a valuable starting material, featuring a reactive secondary amine that serves as a versatile handle for introducing a diverse range of chemical moieties. The functionalization of this secondary amine can significantly impact the molecule's biological activity. This guide provides detailed protocols for three key transformations: N-acylation, N-alkylation, and N-arylation, enabling the synthesis of extensive compound libraries for drug discovery programs.
Spectroscopic Characterization of this compound and its Derivatives
A thorough spectroscopic analysis is essential for confirming the structure and purity of the synthesized compounds. The following table summarizes the expected spectroscopic data for the starting material and its functionalized derivatives.[4]
| Compound | Solvent | ¹H Chemical Shift (δ) ppm | ¹³C Chemical Shift (δ) ppm |
| This compound | CDCl₃ | ~2.9-3.1 (m, 4H, CH₂), ~3.2-3.4 (m, 4H, CH₂), ~7.0 (d, 1H, Ar-H), ~7.4 (d, 1H, Ar-H) | ~45-47 (CH₂), ~50-52 (CH₂), ~126-128 (Ar-CH), ~130-132 (Ar-CH), ~135-137 (Ar-C), ~138-140 (Ar-C) |
| N-Acyl Derivative | CDCl₃ | Signals for piperazine protons will shift downfield. New signals corresponding to the acyl group will appear. | Piperazine carbon signals will show a downfield shift. New signals for the acyl group will be present. |
| N-Alkyl Derivative | CDCl₃ | Piperazine proton signals will be more complex due to the new alkyl group. | Piperazine carbon signals will be affected by the alkyl substituent. |
| N-Aryl Derivative | CDCl₃ | Additional aromatic signals will be observed. | Additional aromatic carbon signals will be present. |
| Note: Chemical shifts can vary depending on the specific substituent, solvent, concentration, and temperature.[4] |
N-Acylation of this compound
N-acylation is a fundamental transformation that introduces an amide functionality, which can act as a key pharmacophore. This reaction is typically achieved by treating the secondary amine with an acylating agent, such as an acid chloride or an acid anhydride, in the presence of a base to neutralize the acidic byproduct.[5]
Causality Behind Experimental Choices:
-
Acylating Agent: Acid chlorides are highly reactive and often preferred for efficient acylation. Acid anhydrides can also be used, sometimes with milder reaction conditions.[6]
-
Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation without competing with the piperazine nucleophile.[5]
-
Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent hydrolysis of the acylating agent.[5]
-
Temperature: The reaction is typically initiated at 0 °C to control the exothermic nature of the acylation and minimize side reactions. It is then allowed to warm to room temperature to ensure complete conversion.[5]
Experimental Protocol: Synthesis of 1-Acyl-4-[(5-chlorothien-2-yl)sulfonyl]piperazine
Caption: Workflow for the N-acylation of this compound.
Materials:
-
This compound (1.0 eq.)
-
Acyl chloride (1.1 eq.)
-
Triethylamine (1.5 eq.)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and triethylamine in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add the acyl chloride dropwise to the cooled solution with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench with saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired N-acyl derivative.
N-Alkylation of this compound
N-alkylation introduces alkyl substituents to the piperazine nitrogen, a common strategy to modulate lipophilicity and steric bulk.[7] This can be achieved through nucleophilic substitution with alkyl halides or via reductive amination.[7]
Causality Behind Experimental Choices:
-
Alkylating Agent: Alkyl halides (bromides or iodides are more reactive than chlorides) are common alkylating agents.
-
Base: A base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is used to deprotonate the secondary amine, increasing its nucleophilicity.
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are suitable for this reaction.
-
Reductive Amination: An alternative method involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[8][9] This method is often milder and tolerates a wider range of functional groups.
Experimental Protocol: Synthesis of 1-Alkyl-4-[(5-chlorothien-2-yl)sulfonyl]piperazine via Nucleophilic Substitution
Caption: Workflow for the N-alkylation of this compound.
Materials:
-
This compound (1.0 eq.)
-
Alkyl halide (1.2 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound, the alkyl halide, and potassium carbonate in DMF.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
N-Arylation of this compound
N-arylation introduces an aromatic ring to the piperazine nitrogen, a key modification in many biologically active molecules.[7] The most common methods for this transformation are transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).[7][10]
Causality Behind Experimental Choices:
-
Catalyst: Palladium-based catalysts (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like Xantphos or BINAP) are highly effective for a broad range of aryl halides.[7] Copper catalysts (e.g., CuI) are also used, often under milder conditions.[11]
-
Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig reaction, as it influences the catalyst's stability and reactivity.
-
Base: A strong base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to facilitate the catalytic cycle.
-
Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are typically used to prevent catalyst deactivation.
Experimental Protocol: Synthesis of 1-Aryl-4-[(5-chlorothien-2-yl)sulfonyl]piperazine via Buchwald-Hartwig Amination
Caption: Workflow for the N-arylation of this compound.
Materials:
-
This compound (1.0 eq.)
-
Aryl halide (e.g., aryl bromide) (1.2 eq.)
-
Pd₂(dba)₃ (0.02 eq.)
-
Xantphos (0.04 eq.)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Anhydrous, deoxygenated toluene
-
Celite®
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with this compound, the aryl halide, Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Solvent Addition: Add anhydrous, deoxygenated toluene to the Schlenk tube.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Solvent Removal: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Conclusion
The protocols detailed in this guide offer robust and versatile methods for the functionalization of this compound. By employing these N-acylation, N-alkylation, and N-arylation strategies, researchers can efficiently generate diverse libraries of novel compounds. The careful selection of reagents and reaction conditions, grounded in an understanding of the underlying chemical principles, is paramount to achieving high yields and purity. These application notes serve as a practical resource for scientists engaged in drug discovery and development, facilitating the exploration of this valuable chemical scaffold.
References
- Benchchem. Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride.
- Synthesis and spectral properties of new piperazine deriv
-
MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). [Link]
-
MDPI. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. (2024). [Link]
-
PMC. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]
-
PMC - NIH. Opportunities and challenges for direct C–H functionalization of piperazines. (2016). [Link]
- Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes.
-
PMC. Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. [Link]
- Benchchem.
-
Encyclopedia.pub. Synthesis of Piperazines by C-H Functionalization. (2021). [Link]
- Scholars Research Library. Der Pharma Chemica.
-
NIH. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]
-
ACG Publications. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). [Link]
- Synthesis of Highly Substituted Enantiopure Piperazines and Ketopiperazines
- Synthesis, Antimicrobial and Anticancer Activities of 1- aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines. (2021).
-
ResearchGate. Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. [Link]
- Google Patents. WO2014184039A1 - Method for preparing n-alkyl-piperazines.
-
PubMed. Synthesis of (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, a novel, orally active antifungal agent. (1983). [Link]
-
PMC - NIH. Recent advances in the synthesis of N-acyl sulfonamides. (2025). [Link]
-
MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). [Link]
-
Beilstein Journals. N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. (2008). [Link]
-
ResearchGate. N-Acylation of sulfonamides using N-acylbenzotriazoles. (2025). [Link]
-
RSC Publishing. Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. [Link]
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- 1. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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Scalable synthesis methods for 1-[(5-Chlorothien-2-yl)sulfonyl]piperazine
An Application Note for the Scalable Synthesis of 1-[(5-Chlorothien-2-yl)sulfonyl]piperazine
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a scalable, two-stage synthetic protocol for this compound, a key building block in modern drug discovery. The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs for indications ranging from oncology to central nervous system disorders.[1][2][3] This document provides field-proven insights into process optimization, explaining the causality behind experimental choices to ensure reproducibility and high yield on a large scale. We present a robust method starting from the synthesis of the critical intermediate, 5-chlorothiophene-2-sulfonyl chloride, followed by its efficient coupling with piperazine.
Introduction: The Significance of the Sulfonylpiperazine Scaffold
The this compound structure combines two important pharmacophores: the 5-chlorothiophene-2-sulfonyl group and the piperazine ring. Piperazine derivatives are ubiquitous in pharmaceuticals due to their favorable physicochemical properties, including their ability to improve aqueous solubility and act as a versatile linker to engage with biological targets.[4][5] The sulfonylpiperazine linkage, in particular, is a stable and synthetically accessible motif found in a variety of biologically active agents.[6][7] The development of scalable and cost-effective synthetic routes for these intermediates is therefore a critical endeavor for researchers in pharmaceutical development and process chemistry.
This guide is structured to provide a logical workflow, from the preparation of starting materials to the purification of the final product, with an emphasis on scalability and safety.
Overall Synthetic Workflow
The synthesis is approached as a two-stage process. The first stage involves the preparation of the key electrophile, 5-chlorothiophene-2-sulfonyl chloride. The second stage is the nucleophilic substitution reaction of this sulfonyl chloride with piperazine to form the final product.
Caption: High-level workflow for the synthesis of the target compound.
Stage 1: Scalable Synthesis of 5-Chlorothiophene-2-sulfonyl Chloride
While 5-chlorothiophene-2-sulfonyl chloride is commercially available, its synthesis from more accessible precursors is often more economical for large-scale campaigns.[8][9] We present a reliable method starting from 5-chloro-2-thiophenecarboxylic acid.
Rationale for Method Selection
The conversion of a carboxylic acid to a sulfonyl chloride is a multi-step process. However, a more direct and scalable approach involves the reaction of the corresponding carboxylic acid with a chlorinating agent like thionyl chloride in an appropriate solvent. This method is advantageous due to the use of readily available reagents and straightforward work-up procedures, as the byproducts (SO₂ and HCl) are gaseous.[10]
Materials & Reagents
| Reagent/Material | CAS Number | Molecular Formula | Role |
| 5-Chloro-2-thiophenecarboxylic acid | 24065-33-6 | C₅H₃ClO₂S | Starting Material |
| Thionyl chloride (SOCl₂) | 7719-09-7 | Cl₂OS | Chlorinating Agent |
| Dichloromethane (DCM), anhydrous | 75-09-2 | CH₂Cl₂ | Solvent |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Catalyst |
Detailed Protocol: Synthesis of 5-Chlorothiophene-2-sulfonyl Chloride (2)
-
Reaction Setup: To a dry, inerted (Nitrogen or Argon) reactor equipped with a mechanical stirrer, dropping funnel, and reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂), add 5-chloro-2-thiophenecarboxylic acid (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (approx. 5-10 volumes relative to the starting acid). Stir the resulting slurry.
-
Catalyst Addition: Add a catalytic amount of N,N-Dimethylformamide (DMF, ~0.05 eq). The catalyst is crucial for facilitating the reaction.
-
Reagent Addition: Cool the mixture to 0-5 °C using an ice bath. Slowly add thionyl chloride (1.5 - 2.0 eq) via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C. Causality: This slow, cooled addition is critical to control the initial exothermic reaction and prevent side reactions.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C for DCM). Maintain reflux for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or ¹H NMR (by quenching a small aliquot with methanol to form the methyl ester and observing the disappearance of the starting acid).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully concentrate the solvent under reduced pressure. The resulting crude oil or solid is 5-chlorothiophene-2-sulfonyl chloride. For many applications, this crude material is of sufficient purity to be used directly in the next step. If higher purity is required, vacuum distillation can be performed.
Stage 2: Coupling of 5-Chlorothiophene-2-sulfonyl Chloride with Piperazine
This stage involves the formation of the sulfonamide bond, a cornerstone reaction in medicinal chemistry.
Mechanistic Considerations & Parameter Optimization
The reaction proceeds via a nucleophilic attack of a nitrogen atom from piperazine onto the electrophilic sulfur atom of the sulfonyl chloride. This generates a tetrahedral intermediate which then collapses, eliminating a chloride ion. The HCl byproduct is neutralized by a non-nucleophilic base.
Caption: Simplified mechanism for sulfonamide bond formation.
Key Optimization Points:
-
Stoichiometry: Using a slight excess of piperazine can lead to the formation of a di-sulfonated byproduct. To achieve mono-sulfonylation, it is often preferable to use piperazine as the limiting reagent or to use a large excess of piperazine which can be removed during work-up. For a scalable process, using N-Boc-piperazine followed by deprotection is a common strategy to ensure mono-substitution. However, a direct approach with careful control of stoichiometry is presented here for efficiency.
-
Base Selection: A tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is essential to scavenge the generated HCl without competing as a nucleophile.[11] At least one equivalent of base per equivalent of sulfonyl chloride is required.
-
Temperature Control: The reaction is typically exothermic. Initial addition at low temperatures (0-5 °C) is crucial for controlling the reaction rate and minimizing side-product formation.
Materials & Reagents
| Reagent/Material | CAS Number | Molecular Formula | Role |
| 5-Chlorothiophene-2-sulfonyl chloride | 2766-74-7 | C₄H₂Cl₂O₂S₂ | Electrophile |
| Piperazine, anhydrous | 110-85-0 | C₄H₁₀N₂ | Nucleophile |
| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | Base |
| Dichloromethane (DCM), anhydrous | 75-09-2 | CH₂Cl₂ | Solvent |
| Saturated aq. NaHCO₃ | 144-55-8 | NaHCO₃ | Quenching Agent |
| Brine | 7647-14-5 | NaCl | Washing Agent |
| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | MgSO₄ | Drying Agent |
Detailed Protocol: Synthesis of this compound (3)
-
Reaction Setup: In a dry, inerted reactor, dissolve piperazine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (10-15 volumes).
-
Cooled Addition: Cool the solution to 0-5 °C. In a separate vessel, dissolve 5-chlorothiophene-2-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the piperazine solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction for the disappearance of the sulfonyl chloride using TLC (e.g., with a 9:1 DCM:Methanol mobile phase) or LC-MS.[11]
-
Aqueous Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification of the Final Product
The purity requirements for the final product will dictate the necessary purification method. For many applications in drug discovery, high purity is essential.
Recommended Purification Strategy: Crystallization
For large-scale operations, crystallization is preferred over chromatography due to lower cost and solvent usage.
-
Solvent Selection: The crude product can often be purified by recrystallization from a suitable solvent system, such as isopropanol/water or ethanol. Perform small-scale solubility tests to identify the optimal solvent or solvent pair.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If a solvent pair is used, dissolve in the better solvent and add the anti-solvent until turbidity is observed, then re-heat to clarify.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Alternative: Salt Formation
Given the basic nature of the free piperazine nitrogen, the product can be purified by forming a salt (e.g., hydrochloride or diacetate) which can be selectively precipitated.[12][13] The free base can then be regenerated if required.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Yield in Stage 2 | Incomplete reaction; Hydrolysis of sulfonyl chloride. | Ensure all reagents and solvents are anhydrous. Extend reaction time or slightly increase temperature after initial addition. Confirm full conversion by TLC/LC-MS before work-up. |
| Formation of Di-sulfonated Impurity | Incorrect stoichiometry; Slow addition of piperazine to sulfonyl chloride. | Add the sulfonyl chloride solution to the piperazine solution as described in the protocol. Consider using N-Boc-piperazine for guaranteed mono-substitution. |
| Difficulty in Purification | Product is an oil or does not crystallize easily. | Attempt purification via column chromatography (silica gel, gradient elution with DCM/Methanol). Alternatively, attempt purification via salt formation and precipitation.[12] |
References
- Vertex AI Search, based on "Synthesis of sulfonyl chloride substrate precursors" and rel
- Google Patents. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
-
Plantz, A., Wu, Y., & Rochelle, G. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. University of Texas at Austin. [Link]
-
Mendoza, A., et al. (2015). Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics. Angewandte Chemie International Edition, 54(47), 14094-8. [Link]
- American Chemical Society. (2017). Synthesis and biological evaluation of sulfonyl piperazine derivatives for LpxH inhibition. ABSTRACTS OF PAPERS OF THE AMERICAN CHEMICAL SOCIETY, 253.
-
PubChem. 5-Chlorothiophene-2-sulfonyl chloride. [Link]
-
Mendoza, A., et al. (2015). Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics. PubMed. [Link]
-
MDPI. (2023). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]
- ACS Publications. (2024). Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. JACS Au.
-
Patel, R. V., & Park, S. W. (2013). An evolving role of piperazine moieties in drug design and discovery. Mini reviews in medicinal chemistry, 13(11), 1579-601. [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
- Google Patents.
-
Jeso, V., & Jones, P. G. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of agricultural and food chemistry, 70(36), 10942-10971. [Link]
-
ResearchGate. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. [Link]
-
ResearchGate. Effective Synthetic Route for Large Scale Synthesis of Fluphenazine Hydrochloride and process related unknown impurity. [Link]
-
Kumar, V., et al. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present). Expert opinion on therapeutic patents, 26(9), 1003-24. [Link]
- Sreenivasulu, N., et al. (2007). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 19(7), 5369.
Sources
- 1. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | MDPI [mdpi.com]
- 3. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Scholars@Duke publication: Synthesis and biological evaluation of sulfonyl piperazine derivatives for LpxH inhibition [scholars.duke.edu]
- 7. mdpi.com [mdpi.com]
- 8. 5-Chlorothiophene-2-sulfonyl chloride | C4H2Cl2O2S2 | CID 2733925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Chlorothiophene-2-sulfonyl chloride | CAS 2766-74-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Storage and handling requirements for 1-[(5-Chlorothien-2-yl)sulfonyl]piperazine
Application Note: Storage and Handling Protocols for 1-[(5-Chlorothien-2-yl)sulfonyl]piperazine
Introduction & Chemical Identity
This compound is a specialized heterocyclic building block frequently employed in medicinal chemistry. It serves as a critical intermediate in the synthesis of Factor Xa inhibitors, 5-HT receptor antagonists, and various kinase inhibitors. Structurally, it consists of a piperazine ring mono-functionalized with a 5-chlorothiophene-2-sulfonyl group.[1]
The presence of the secondary amine (piperazine NH) makes this compound a versatile nucleophile, while the thiophene-sulfonamide moiety imparts specific lipophilic and electronic properties. Proper handling is critical to prevent oxidative degradation of the thiophene ring and hygroscopic destabilization of the piperazine core.
Physicochemical Profile
| Property | Specification | Notes |
| Chemical Formula | C₈H₁₁ClN₂O₂S₂ | |
| Molecular Weight | 266.77 g/mol | |
| CAS Number | Not widely listed; Custom Intermediate | Refer to component CAS: Piperazine (110-85-0), 5-Chlorothiophene-2-sulfonyl chloride (2766-74-7). |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow. |
| Solubility | DMSO, DMF, MeOH, DCM | Low solubility in water (unless as HCl salt). |
| pKa (Predicted) | ~8.5 (Piperazine NH) | Acts as a base; forms salts with acids. |
Storage Protocols
The stability of this compound is compromised by three primary factors: moisture (hygroscopicity of the amine), light (photo-oxidation of the thiophene), and heat .
A. Solid State Storage (Long-Term)
-
Temperature: Store at -20°C .
-
Container: Amber glass vials with Teflon-lined screw caps.
-
Atmosphere: Flush with inert gas (Argon or Nitrogen) before sealing.
-
Desiccation: Store inside a secondary container (desiccator) with active silica gel or Drierite™.
B. Solution Storage (Stock Solutions)
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide) is the preferred solvent for biological assays.
-
Concentration: Prepare stocks at 10 mM to 50 mM.
-
Stability:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for 1 month.
-
4°C: Use within 1 week.
-
-
Freeze-Thaw: Limit to a maximum of 3 cycles. Aliquot into single-use volumes (e.g., 20 µL) to avoid repeated stress.
C. Storage Decision Logic
Figure 1: Decision tree for optimal storage conditions based on physical state and usage frequency.
Handling & Safety (HSE)
Warning: Piperazine derivatives are known sensitizers and potential irritants. Thiophene sulfonamides should be treated as potential eye and skin irritants.[2][3][4][5][6][7]
-
PPE: Nitrile gloves (double gloving recommended for stock preparation), safety goggles, and lab coat.
-
Ventilation: Handle all solid powder weighing within a certified chemical fume hood to prevent inhalation of dust.
-
Spill Cleanup: Absorb solutions with inert material (vermiculite). Clean solid spills with a damp paper towel (water/ethanol) and dispose of as hazardous chemical waste.
Solubilization Protocol
This protocol ensures the preparation of a homogeneous, sterile stock solution suitable for cellular or enzymatic assays.
Materials:
-
This compound (Solid)
-
DMSO (Anhydrous, ≥99.9%, Cell Culture Grade)
-
Vortex mixer
-
Sonicator (Water bath)
Procedure:
-
Calculate: Determine the mass required for a 10 mM stock.
-
Example: To make 1 mL of 10 mM stock, weigh 2.67 mg of compound.
-
-
Weigh: Weigh the solid into a sterile, amber microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO.
-
Note: Do not use water or aqueous buffers initially; the free base may precipitate.
-
-
Dissolution:
-
Vortex vigorously for 30 seconds.
-
If particulates remain, sonicate in a water bath at room temperature for 1–2 minutes.
-
Visual Check: Solution must be clear and colorless/pale yellow.
-
-
Sterilization (Optional): If used for cell culture, filter through a 0.2 µm PTFE (hydrophobic) syringe filter. Do not use Nylon filters as they may bind the compound.
Quality Control & Validation
To ensure the integrity of the compound after storage, a standard LC-MS check is recommended.
LC-MS Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 2.1 x 50 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: UV (254 nm) and MS (ESI+).
-
Expected Mass: [M+H]⁺ = 267.8 m/z (approx).
References
-
National Institutes of Health (NIH). Piperazine moiety, 5 | C12H19N3O3S | CID 57339812 - PubChem. Retrieved from [Link]
Sources
- 1. BindingDB BDBM50158008 5-Chloro-thiophene-2-sulfonic acid {5-[(E)-3-(4-methyl-piperazin-1-yl)-propenyl]-tricyclo[8.2.1.0*3,8*]trideca-3(8),4,6-trien-13-yl}-amide::CHEMBL179060 [bindingdb.org]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Application Note: Derivatization Strategies for 1-[(5-Chlorothien-2-yl)sulfonyl]piperazine
Introduction & Pharmacophore Context[1][2][3][4]
The scaffold 1-[(5-Chlorothien-2-yl)sulfonyl]piperazine represents a "privileged structure" in medicinal chemistry, frequently serving as a core fragment in G-Protein Coupled Receptor (GPCR) ligands (specifically 5-HT6 and 5-HT7 antagonists) and protease inhibitors (e.g., Factor Xa).
This application note details high-fidelity derivatization strategies for this scaffold. Unlike simple aliphatic amines, this molecule presents a dual-reactivity profile:
-
The Piperazine
-terminus: A highly nucleophilic secondary amine suitable for rapid library generation (The "Variable Region"). -
The 5-Chlorothiophene Core: An electrophilic heteroaromatic handle. While the C–Cl bond is traditionally considered inert compared to bromides, modern catalytic systems allow for late-stage diversification at this position (The "Core Modification").
Reaction Landscape & Strategic Analysis
The -Piperazine Handle (Nucleophilic Attack)
The secondary amine is the primary vector for expanding Structure-Activity Relationships (SAR).
-
Reductive Amination: The most robust method for installing alkyl/benzyl groups while maintaining basicity (crucial for cation-
interactions in GPCR binding pockets). -
Amidation/Sulfonylation: Removes the basic center, often used to probe hydrogen bond donor/acceptor requirements or to improve metabolic stability by reducing pKa.
-
Urea/Carbamate Formation: Installs rigid linkers for probing distal pockets.
The 5-Chlorothiophene Handle (Electrophilic Attack)
The C5-chlorine on the thiophene ring is a "latent" handle.
-
Challenge: The electron-rich nature of thiophene typically deactivates the C-Cl bond toward oxidative addition compared to phenyl chlorides. Furthermore, the adjacent sulfonyl group is electron-withdrawing, which helps activation but can make the ring susceptible to nucleophilic aromatic substitution (
) under forcing conditions. -
Solution: Use of electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos , or RuPhos ) in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) is required to facilitate oxidative addition into the C-Cl bond.
Visualizing the Synthetic Pathway
The following diagram illustrates the divergent synthesis pathways available from the parent scaffold.
Figure 1: Divergent synthetic pathways. The N-terminus allows for rapid library expansion, while the C-terminus requires specialized catalytic activation.
Detailed Experimental Protocols
Protocol A: High-Throughput Reductive Amination ( -Alkylation)
Purpose: Installation of lipophilic or polar side chains without ablating the basic nitrogen. Mechanism: Formation of an iminium ion intermediate followed by selective reduction.[1] We utilize Sodium Triacetoxyborohydride (STAB) because it is mild enough to not reduce the aldehyde/ketone prior to imine formation.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Aldehyde/Ketone (1.2 equiv)[1]
-
Reducing Agent: NaBH(OAc)3 (1.5 equiv)[1]
-
Acid Catalyst: Acetic Acid (1-2 drops, optional but recommended for ketones)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)
Step-by-Step Procedure:
-
Imine Formation: In a 20 mL scintillation vial, dissolve the piperazine scaffold (100 mg, 0.37 mmol) in DCE (4 mL).
-
Add the aldehyde (0.45 mmol, 1.2 equiv). If the aldehyde is a solid, ensure it is fully dissolved.
-
Optimization Note: If using a ketone (which is less reactive), add 2 drops of glacial acetic acid to catalyze iminium formation. Stir at Room Temperature (RT) for 30 minutes.
-
Reduction: Add NaBH(OAc)3 (118 mg, 0.56 mmol) in one portion.
-
Reaction: Cap the vial and stir at RT for 4–16 hours. Monitor by LC-MS (Target mass = M+R-16).
-
Quench: Add saturated aqueous NaHCO3 (5 mL) and stir vigorously for 10 minutes to quench excess borohydride.
-
Extraction: Extract with DCM (3 x 5 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[2]
-
Purification: Most products are clean enough for screening. If necessary, purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Protocol B: Suzuki-Miyaura Coupling on the Chlorothiophene
Purpose: Late-stage modification of the core ring (Biaryl synthesis). Critical Factor: The C-Cl bond on thiophene is less reactive than C-Br. Standard Pd(PPh3)4 often fails. We utilize the Buchwald Generation II or III precatalysts (XPhos or SPhos) to ensure oxidative addition occurs.
Reagents:
-
Substrate:
-Protected Scaffold (e.g., N-Boc or N-Acyl derivative of the piperazine) (1.0 equiv). Note: Free amines can poison Pd catalysts; protect the piperazine nitrogen first. -
Boronic Acid: Ar-B(OH)2 (1.5 equiv)
-
Catalyst: XPhos Pd G2 (0.05 equiv, 5 mol%)
-
Base: K3PO4 (3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Procedure:
-
Setup: Use a microwave vial or a thick-walled pressure tube.
-
Charge: Add the protected chlorothiophene scaffold (0.2 mmol), aryl boronic acid (0.3 mmol), and K3PO4 (127 mg, 0.6 mmol).
-
Solvent & Degassing: Add 1,4-Dioxane (2 mL) and Water (0.5 mL). Sparge with Argon or Nitrogen gas for 5 minutes (Critical step to prevent homocoupling/oxidation).
-
Catalyst Addition: Add XPhos Pd G2 (8 mg, 0.01 mmol) quickly and cap the vessel immediately under inert atmosphere.
-
Reaction: Heat to 80–100°C for 12 hours (thermal) or 100°C for 1 hour (Microwave).
-
Workup: Filter through a pad of Celite (eluting with EtOAc). Wash with water/brine.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Comparative Data: Catalyst Efficiency on Chlorothiophenes
The following table summarizes expected yields based on catalyst choice for the C-Cl coupling of this specific scaffold type.
| Catalyst System | Ligand Type | Reaction Temp | Est. Yield (C-Cl) | Notes |
| Pd(PPh3)4 | Monodentate | 100°C | < 20% | Often fails; oxidative addition is too slow. |
| Pd(dppf)Cl2 | Bidentate | 100°C | 40–60% | Moderate success; requires high temp. |
| Pd(OAc)2 + SPhos | Biaryl Phosphine | 80°C | 85–95% | Recommended. Excellent for heteroaryl chlorides. |
| Pd(OAc)2 + XPhos | Biaryl Phosphine | 80°C | 80–90% | Good alternative for sterically hindered boronic acids. |
Analytical Considerations
When analyzing derivatives of this compound:
-
UV Detection: The thiophene-sulfonamide core has a distinct UV absorbance max around 250–260 nm .
-
Mass Spectrometry:
-
Isotope Pattern: The presence of Chlorine (35Cl/37Cl ~ 3:1 ratio) and Sulfur (32S/34S) creates a distinct "M+2" signature.
-
Diagnostic: If you perform the Suzuki coupling, the loss of the Chlorine isotope pattern confirms the displacement of the Cl atom.
-
-
Stability: The sulfonamide bond is stable to acidic deprotection (e.g., TFA for Boc removal) and basic workups.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2733925, 5-Chlorothiophene-2-sulfonyl chloride. Retrieved from [Link]
-
MDPI. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling - Reaction Conditions and Catalysts.[3] (General reference for SPhos/XPhos utility in chloro-heterocycles).
Sources
Troubleshooting & Optimization
Technical Support Center: Stability & Handling of 1-[(5-Chlorothien-2-yl)sulfonyl]piperazine
Current Status: Operational Document ID: TSC-CTSP-2024-01 Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Technical Overview
Welcome to the technical support hub for 1-[(5-Chlorothien-2-yl)sulfonyl]piperazine . This guide addresses the stability profile and decomposition pathways of this specific sulfonyl-piperazine scaffold.
This molecule contains three distinct zones of chemical vulnerability:
-
The Thiophene-Chlorine Bond: Activated by the electron-withdrawing sulfonyl group, making it susceptible to Nucleophilic Aromatic Substitution (
). -
The Sulfonamide Linkage (
): Generally stable but prone to hydrolysis under extreme pH or high thermal stress. -
The Piperazine Ring: Susceptible to oxidative degradation (N-oxide formation) and ring-opening at high temperatures.
Diagnostic Troubleshooting Guide (Q&A)
Category A: Purity & Discoloration Issues
Q: My white crystalline powder has turned pale yellow/orange after storage. Is it still usable? A: This indicates oxidative degradation or photolytic dechlorination .
-
The Mechanism: Thiophene derivatives are photosensitive. Exposure to UV light can cleave the C-Cl bond, generating radical species that couple to form colored oligomers. Additionally, the secondary amine on the piperazine ring can form N-oxides in the presence of air.
-
Action: Perform an LC-MS check. If the main peak is >98%, recrystallize from Ethanol/Water (1:1) to remove colored impurities. If <95%, discard.
-
Prevention: Store in amber vials under Argon at -20°C.
Q: I see a "dimer" impurity in my LC-MS spectrum (M+ = ~380-390 range). What is this?
A: This is likely the result of a Nucleophilic Aromatic Substitution (
-
The Cause: If the sample contains residual free piperazine (from synthesis) or is stored in a nucleophilic solvent (like methanol/water) at high pH, the free amine can attack the 5-position of the thiophene ring, displacing the chlorine atom.
-
The Product: 1,1'-[(Thiene-2,5-diyl)bis(sulfonyl)]bis(piperazine) or similar bis-substituted adducts.
-
Action: Re-purify using column chromatography (DCM:MeOH gradient). Ensure the mobile phase is not basic.
Category B: Solubility & Solution Stability
Q: The compound is precipitating out of my DMSO stock solution after freeze-thaw cycles. A: This is often due to hygroscopicity-induced hydrolysis .
-
The Mechanism: DMSO is hygroscopic. Absorbed water, combined with the slightly acidic nature of the sulfonamide proton (if the piperazine is protonated), can catalyze slow hydrolysis of the sulfonamide bond, releasing 5-chlorothiophene-2-sulfonic acid (insoluble in organic stock) and free piperazine.
-
Action: Centrifuge the stock. Analyze the supernatant. If the concentration has dropped significantly, prepare fresh stock.
-
Protocol: Use anhydrous DMSO (stored over molecular sieves) and single-use aliquots to avoid repeated freeze-thaw moisture entry.
Q: Can I use this compound in aqueous buffers at pH 2.0 or pH 10.0? A: Avoid prolonged exposure.
-
Acidic (pH < 3): The sulfonamide bond is relatively stable, but the thiophene ring becomes susceptible to electrophilic attack or desulfonylation at high temperatures.
-
Basic (pH > 9): High risk. The electron-deficient thiophene ring is highly prone to
by hydroxide ions (replacing Cl with OH) or hydrolysis of the sulfonamide bond. -
Recommendation: Maintain pH 6.0–8.0 for assay buffers.
Decomposition Pathways Visualization
The following diagram illustrates the three primary degradation routes: Hydrolysis, Nucleophilic Substitution (
Figure 1: Mechanistic pathways for the decomposition of this compound.
Experimental Validation Protocols
To confirm the integrity of your compound, use the following standardized protocols.
Protocol A: Stress Testing (For Stability Profiling)
Use this to determine if your specific batch is degrading.
| Parameter | Condition | Duration | Detection Method | Pass Criteria |
| Thermal | Solid state, 60°C | 7 Days | HPLC-UV (254 nm) | >98% Recovery |
| Hydrolytic | 0.1 N HCl / 0.1 N NaOH | 24 Hours | LC-MS | <5% Hydrolysis |
| Photolytic | UV Light (254 nm) | 48 Hours | HPLC-UV | >95% Recovery |
| Oxidative | 3% | 4 Hours | LC-MS | <2% N-Oxide |
Protocol B: LC-MS Method for Impurity Identification
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Rationale: The acidic modifier (Formic Acid) prevents peak tailing of the basic piperazine nitrogen and stabilizes the sulfonamide during analysis [1].
Storage & Handling Standard Operating Procedure (SOP)
-
Receipt: Upon arrival, inspect the container for seal integrity. If the powder is clumped, moisture ingress has likely occurred.
-
Long-Term Storage:
-
Temperature: -20°C (± 5°C).
-
Atmosphere: Argon or Nitrogen blanket.[1]
-
Container: Amber glass vial with PTFE-lined cap (prevents leaching and light exposure).
-
-
Handling:
-
Equilibrate the vial to room temperature before opening to prevent water condensation on the cold solid.
-
Work in a fume hood; avoid metal spatulas if possible (use PTFE-coated) to prevent trace metal catalysis of oxidation [2].
-
References
-
Białk-Bielińska, A., et al. (2012). "Hydrolysis of sulphonamides in aqueous solutions."[2] Journal of Hazardous Materials, 221-222, 264-274. Link
- Relevance: Establishes the baseline hydrolytic stability of the sulfonamide bond, noting stability at neutral pH but degradation
-
Rochelle, G. T. (2012). "Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture." International Journal of Greenhouse Gas Control, 10, 154-169. Link
- Relevance: details the oxidative and thermal decomposition pathways specific to the piperazine ring, including ring-opening and N-oxide form
-
Dunne, C., et al. (2024). "5-bromo-N-alkylthiophene-2-sulfonamides as an alternative." Infection and Drug Resistance, 17, 2789-2801. Link
- Relevance: Provides analogous stability data for halothiophene sulfonamides and synthesis conditions th
-
PubChem. "5-Chlorothiophene-2-sulfonamide (Compound Summary)." National Library of Medicine. Link
- Relevance: Source for physicochemical properties and safety data regarding the chlorothiophene moiety.
Sources
Validation & Comparative
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Purity Assessment of 1-[(5-Chlorothien-2-yl)sulfonyl]piperazine
This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-[(5-Chlorothien-2-yl)sulfonyl]piperazine. As a critical intermediate or active pharmaceutical ingredient (API), ensuring the purity of this compound is paramount for the safety and efficacy of the final drug product.[1] This document moves beyond a simple checklist of validation parameters, delving into the scientific rationale behind the experimental design and acceptance criteria, grounded in the principles outlined by the International Council for Harmonisation (ICH).[2][3]
We will explore the development and subsequent validation of a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method. The guide will compare the performance of this method against its own validation criteria and discuss its suitability in a quality control environment relative to other potential analytical technologies. All experimental data, while illustrative, is designed to reflect real-world results for a well-developed method.
The Analytical Challenge and Method Development Rationale
This compound possesses a chemical structure amenable to direct HPLC analysis with UV detection. The key to our method development is the presence of the 5-chlorothien-2-yl moiety, which acts as a chromophore, allowing for sensitive UV detection without the need for derivatization.[4][5] This is a significant advantage over the analysis of simple piperazine, which lacks a strong chromophore and often requires complex derivatization steps that can introduce variability.[1][4]
Our objective is to develop a stability-indicating method, which is a validated quantitative procedure capable of detecting changes in the drug substance's properties over time.[6] It must accurately measure the active ingredient without interference from degradation products, process impurities, or other potential contaminants.[6][7]
Initial HPLC Method Parameters:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (A workhorse for reversed-phase chromatography, offering excellent retention and separation for moderately polar compounds like our target analyte).
-
Mobile Phase: A gradient of Acetonitrile and 0.05 M Potassium Phosphate Monobasic buffer (pH 3.0). A gradient is chosen to ensure elution of potential impurities with different polarities and to provide a sharp peak for the main analyte.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C (To ensure reproducible retention times).
-
Injection Volume: 10 µL.
The Validation Workflow: A Systematic Approach
Method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[8] Our approach follows the recently updated ICH Q2(R2) guidelines, which emphasize a lifecycle-based model for analytical procedures.[2][9][10] The overall workflow is a systematic process to establish the performance characteristics of the method.
Caption: A flowchart illustrating the systematic workflow for HPLC method validation.
Experimental Protocols and Acceptance Criteria
The following sections provide detailed protocols for each validation parameter. The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[9]
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] A forced degradation study is the most effective way to demonstrate this for a stability-indicating method.[7][12]
Experimental Protocol:
-
Prepare Stock Solution: Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Apply Stress Conditions: Expose the stock solution to the following conditions. The goal is to achieve 5-20% degradation of the active ingredient.[7]
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 105°C for 48 hours, then dissolve.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Neutralize the acid and base samples before dilution. Dilute all stressed samples to a final concentration of 0.1 mg/mL and analyze by HPLC alongside an unstressed control sample.
-
Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the main analyte peak in all chromatograms.
Acceptance Criteria:
-
The method must demonstrate baseline separation of the main peak from all degradation products and impurities.
-
The peak purity index for the this compound peak in all stressed samples must be greater than 0.999, indicating no co-eluting peaks.
Caption: Logical flow of a forced degradation study to establish method specificity.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[13]
Experimental Protocol:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL.
-
Perform serial dilutions to prepare at least five concentrations across the desired range. For a purity method, this range should typically cover from the reporting threshold of impurities to 120% of the specification.[13] A common range is 50% to 150% of the nominal test concentration (e.g., 0.05 mg/mL to 0.15 mg/mL for a 0.1 mg/mL test sample).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria & Data:
-
Correlation Coefficient (R²): ≥ 0.999
-
Y-intercept: Should be close to zero.
| Concentration (mg/mL) | Mean Peak Area (n=3) |
| 0.05 | 498,500 |
| 0.075 | 751,200 |
| 0.10 | 1,001,500 |
| 0.125 | 1,252,000 |
| 0.15 | 1,503,100 |
| Linear Regression | Result |
| Correlation Coefficient (R²) | 0.9998 |
| Slope | 10,025 |
| Y-Intercept | -850 |
Accuracy
Accuracy is the closeness of the test results to the true value.[2] It is typically assessed using recovery studies on a sample matrix spiked with a known amount of analyte.[14]
Experimental Protocol:
-
Prepare a placebo (if a drug product) or use a known low-purity batch of the drug substance.
-
Spike the placebo/sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria & Data:
-
Mean Recovery: 98.0% to 102.0% at each concentration level.
| Spike Level | Theoretical Conc. (mg/mL) | Measured Conc. (mg/mL) | Recovery (%) |
| 80% | 0.080 | 0.079 | 98.8% |
| 100% | 0.100 | 0.101 | 101.0% |
| 120% | 0.120 | 0.119 | 99.2% |
| Mean Recovery | 99.7% |
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[11] It is evaluated at two levels:
-
Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision (Inter-day/Inter-analyst): Assesses variations within the same laboratory (e.g., different days, different analysts).
Experimental Protocol:
-
Repeatability: Prepare six individual samples of this compound at 100% of the target concentration (0.1 mg/mL). Analyze them on the same day by the same analyst.
-
Intermediate Precision: A second analyst repeats the experiment on a different day using a different HPLC system if available.
-
Calculate the Relative Standard Deviation (%RSD) for the results from both sets of experiments.
Acceptance Criteria & Data:
-
%RSD: Not More Than (NMT) 2.0%
| Precision Level | Analyst / Day | Mean Assay (%) | Standard Deviation | %RSD |
| Repeatability | 1 / 1 | 99.8 | 0.45 | 0.45% |
| Intermediate | 2 / 2 | 100.1 | 0.62 | 0.62% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]
Experimental Protocol: These are typically determined based on the signal-to-noise ratio (S/N).
-
Prepare a series of dilute solutions of the analyte.
-
Inject them and determine the concentration at which the S/N is approximately 3:1 for LOD and 10:1 for LOQ.
Acceptance Criteria & Data:
-
LOD: S/N ratio of approximately 3:1.
-
LOQ: S/N ratio of approximately 10:1. The precision (%RSD) at the LOQ should be NMT 10%.
| Parameter | Concentration (mg/mL) | Signal-to-Noise Ratio (S/N) |
| LOD | 0.0001 | 3.5 : 1 |
| LOQ | 0.0003 | 10.8 : 1 |
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14] This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Typical variations include:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5°C)
-
Mobile phase organic composition (± 2%)
-
-
Assess the impact on system suitability parameters (e.g., retention time, peak tailing, resolution).
Acceptance Criteria & Data:
-
System suitability parameters must remain within acceptable limits for all varied conditions.
-
The %RSD of the results should not significantly change.
| Parameter Varied | Resulting Tailing Factor | Resulting Resolution (to nearest impurity) |
| Nominal | 1.1 | 2.8 |
| Flow Rate (0.9 mL/min) | 1.1 | 2.9 |
| Flow Rate (1.1 mL/min) | 1.2 | 2.7 |
| pH (2.8) | 1.1 | 2.6 |
| pH (3.2) | 1.2 | 2.9 |
| Temperature (25°C) | 1.0 | 3.0 |
| Temperature (35°C) | 1.1 | 2.7 |
Comparison with Alternative Analytical Techniques
While the validated RP-HPLC-UV method is robust and fit for purpose for routine QC, it's important to understand its place among other analytical technologies.
| Technique | Principle | Suitability for Purity of CTSP | Comparison & Rationale |
| RP-HPLC-UV (This Method) | Separation by polarity; UV detection. | Excellent. Ideal for routine QC, release, and stability testing. | Cost-effective, robust, and widely available. Provides accurate quantitation of the main component and known impurities.[1] |
| UPLC-UV | Similar to HPLC but uses smaller particles for higher resolution and speed. | Very Good. A direct upgrade for higher throughput labs. | Offers faster run times and better resolution but requires higher initial capital investment and more stringent sample preparation. |
| GC-MS | Separation by boiling point; mass-based detection. | Not Suitable. The compound is not sufficiently volatile or thermally stable for GC analysis. | This technique is inappropriate for large, non-volatile molecules like this compound.[1] |
| LC-MS/MS | HPLC separation coupled with highly specific mass spectrometry detection. | Excellent for Impurity ID. The gold standard for identifying unknown impurities and degradation products. | While providing unparalleled specificity and sensitivity, it has higher equipment and maintenance costs and is generally reserved for structural elucidation during development rather than routine QC.[1] |
Conclusion
The described reversed-phase HPLC method for the purity determination of this compound has been successfully validated according to ICH guidelines. The experimental data demonstrates that the method is specific, linear, accurate, precise, and robust for its intended purpose. The forced degradation studies confirm its stability-indicating nature, making it a reliable tool for quality control, stability studies, and batch release in a regulated pharmaceutical environment. While more advanced techniques like LC-MS/MS are invaluable for impurity identification, the validated HPLC-UV method represents the optimal balance of performance, cost, and reliability for routine quantitative purity analysis.
References
- A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)
- Highlights from FDA's Analytical Test Method Valid
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administr
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
- Q2(R2)
- FDA issues revised guidance for analytical method validation - ResearchG
- ICH and FDA Guidelines for Analytical Method Valid
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
- EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines - ResearchG
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode - PMC.
- ICH Q2(R1)
- Quality: specifications, analytical procedures and analytical valid
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures - European Directorate for the Quality of Medicines & HealthCare.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
- Quality Guidelines - ICH.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- Degradation of sulfonamides as a microbial resistance mechanism - ResearchG
- A practical guide to forced degradation and stability studies for drug substances.
- Forced Degradation Studies: Regulatory Considerations and Implement
- Degradation of sulfonamides as a microbial resistance mechanism - PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. jocpr.com [jocpr.com]
- 5. jocpr.com [jocpr.com]
- 6. scribd.com [scribd.com]
- 7. onyxipca.com [onyxipca.com]
- 8. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 9. fda.gov [fda.gov]
- 10. starodub.nl [starodub.nl]
- 11. database.ich.org [database.ich.org]
- 12. biopharminternational.com [biopharminternational.com]
- 13. scribd.com [scribd.com]
- 14. propharmagroup.com [propharmagroup.com]
Technical Guide: IR Spectroscopy Characterization of 1-[(5-Chlorothien-2-yl)sulfonyl]piperazine
Introduction & Scope
In the synthesis of sulfonamide-based scaffolds, 1-[(5-Chlorothien-2-yl)sulfonyl]piperazine represents a critical intermediate. Its structural integrity is defined by four distinct pharmacophores: the electron-rich thiophene ring , the electrophilic sulfonyl linker , the piperazine moiety (often serving as a solubility handle), and the chlorine substituent at the C5 position.
This guide provides a definitive framework for characterizing this molecule using Infrared (IR) Spectroscopy. Unlike generic spectral databases, this document focuses on comparative diagnostics —distinguishing this specific compound from its non-chlorinated precursors and benzene analogs using specific vibrational modes.
Theoretical Framework: Fragment-Based Peak Assignment
To accurately assign peaks, we deconstruct the molecule into its constituent vibrational oscillators. The spectrum is a superposition of these functional group frequencies, modified by electronic coupling (inductive and resonance effects).
The Diagnostic Regions[1]
| Functional Group | Vibration Mode | Frequency Range (cm⁻¹) | Diagnostic Importance |
| Sulfonyl (O=S=O) | Asymmetric Stretch ( | 1330 – 1370 | Critical. Very strong intensity. Confirms sulfonamide formation. |
| Symmetric Stretch ( | 1150 – 1180 | Critical. Strong intensity. Paired with | |
| Thiophene Ring | C=C Ring Stretch | 1400 – 1530 | Distinguishes from benzene analogs (which breathe at ~1500/1600). |
| C-H Out-of-Plane (OOP) | 800 – 860 | Pattern depends on substitution (2,5-disubstituted). | |
| Piperazine (Amine) | N-H Stretch | 3200 – 3400 | Present only if the secondary amine is free (not alkylated/protected). Broad if H-bonded.[1] |
| C-H Stretch ( | 2800 – 3000 | Multiple bands from the piperazine methylene (-CH₂-) groups. | |
| Chlorine (C-Cl) | C-Cl Stretch | 600 – 800 | Fingerprint. Often weak or obscured in ATR, but diagnostic if visible. |
Expert Insight: The presence of the Chlorine atom at position 5 of the thiophene ring exerts a negative inductive effect (-I), which typically shifts the sulfonyl frequencies slightly higher (wavenumber) compared to the non-chlorinated analog due to bond stiffening.
Comparative Analysis: Distinguishing Alternatives
A common challenge in synthesis is differentiating the target product from starting materials or structural analogs. The table below outlines the spectral shifts required for decision-making.
Target vs. Comparator A: 1-(Benzenesulfonyl)piperazine
Scenario: Confirming the heteroaromatic core.
-
Target (Thiophene): Shows bands at ~1410 cm⁻¹ and ~1520 cm⁻¹ (Thiophene ring modes).
-
Comparator (Benzene): Shows sharp "breathing" modes at ~1500 cm⁻¹ and ~1600 cm⁻¹.
-
Differentiation: Look for the absence of the sharp 1600 cm⁻¹ benzene band in the target.
Target vs. Comparator B: 1-[(Thien-2-yl)sulfonyl]piperazine
Scenario: Confirming Chlorination at C5.
-
Target (5-Cl): The C-H OOP region simplifies. A 2-substituted thiophene has complex splitting (3 adjacent H). The 2,5-disubstituted target has only two ring protons (positions 3 and 4), leading to a simplified, strong OOP band around 800-820 cm⁻¹ .
-
Comparator (Des-chloro): Shows C-H OOP patterns characteristic of monosubstituted thiophene (often 3 bands in the 700-850 region).
Quantitative Peak Table
| Vibration Mode | Target: 5-Chloro-Thiophene | Analog: Non-Chloro Thiophene | Analog: Benzene |
| ~1355 cm⁻¹ (Strong) | ~1345 cm⁻¹ | ~1350 cm⁻¹ | |
| ~1165 cm⁻¹ (Strong) | ~1155 cm⁻¹ | ~1160 cm⁻¹ | |
| Ring C=C | ~1420, 1510 cm⁻¹ | ~1410, 1505 cm⁻¹ | 1590, 1480 cm⁻¹ |
| C-H OOP | ~810 cm⁻¹ (Strong, sharp) | 700-750, ~850 cm⁻¹ | ~750, 690 cm⁻¹ |
| C-Cl Stretch | ~650-700 cm⁻¹ | Absent | Absent |
Experimental Protocol: ATR-FTIR Characterization
This protocol utilizes Attenuated Total Reflectance (ATR), the industry standard for rapid solid-state analysis.
Equipment & Settings
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Crystal: Diamond or ZnSe (Diamond preferred for durability).
-
Range: 4000 – 450 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16 or 32 (sufficient for high S/N ratio).
Step-by-Step Workflow
-
Crystal Cleaning: Wipe the ATR crystal with isopropanol. Ensure the energy meter reads maximum throughput (background check).
-
Background Scan: Collect an air background spectrum (4000-450 cm⁻¹) to subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O.
-
Sample Loading: Place approximately 2-5 mg of the solid this compound onto the crystal center.
-
Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (usually ~80-100 N). Note: Poor contact results in weak peaks, especially in the fingerprint region.
-
Acquisition: Run the sample scan.
-
Post-Processing: Apply "ATR Correction" (if quantitative comparison to transmission libraries is needed) and "Baseline Correction".
Visualization of Logic & Workflow
Diagram 1: Characterization Logic Tree
This decision tree guides the chemist through the spectral interpretation to confirm the molecule's identity.
Caption: Logic flow for confirming the identity of this compound using diagnostic IR bands.
Diagram 2: Experimental Workflow (ATR-FTIR)
Caption: Standard Operating Procedure (SOP) for ATR-FTIR analysis of solid sulfonamide derivatives.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for general functional group assignment).
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Authoritative source for Thiophene and Sulfone specific bands).[2]
-
NIST Chemistry WebBook. Piperazine Dihydrochloride IR Spectrum.[3] National Institute of Standards and Technology.[3] Available at: [Link] (Used for Piperazine fragment validation).
- Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
Sources
Structural Confirmation of 1-[(5-Chlorothien-2-yl)sulfonyl]piperazine: A Crystallographic & Comparative Analysis
Executive Summary: The Structural Imperative
In the development of 5-HT6 antagonists and LpxH inhibitors, the sulfonyl piperazine scaffold is a privileged pharmacophore. Specifically, 1-[(5-Chlorothien-2-yl)sulfonyl]piperazine represents a critical building block where the electronic properties of the 5-chlorothiophene moiety significantly influence the sulfonamide bond geometry and the piperazine ring conformation.
While Nuclear Magnetic Resonance (NMR) confirms connectivity, it often fails to resolve specific solid-state conformers or polymorphic variations critical for docking studies. This guide outlines the definitive protocol for structural confirmation using Single Crystal X-ray Diffraction (SCXRD), comparing its efficacy against solution-phase NMR and Density Functional Theory (DFT) modeling.
The Analytical Challenge: Solution vs. Solid State
Before detailing the protocol, it is vital to understand why SCXRD is non-negotiable for this compound.
| Feature | SCXRD (Solid State) | DFT (In Silico) | |
| Conformation | Average of rapid interconversions (Chair/Twist-boat) | Frozen, energetically favorable conformer | Predicted global minimum (gas/solvated) |
| Stereochemistry | Inferential (NOESY/COSY) | Absolute determination | Theoretical |
| Intermolecular Forces | Solvent-dependent shielding | H-bonding networks & | Calculated energies |
| Bond Precision | N/A | High precision (<0.005 Å) | Basis-set dependent |
Scientific Insight: The sulfonyl group (
Experimental Protocol: From Synthesis to Structure
This workflow is designed to ensure high-quality single crystals suitable for diffractometry.
Synthesis & Crystallization Workflow
To obtain diffraction-quality crystals, purity is paramount. The following DOT diagram illustrates the critical path from synthesis to data collection.
Figure 1: Critical path workflow for the synthesis and crystallographic preparation of sulfonyl piperazine derivatives.
Crystallization Methodology
-
Solvent System: Ethanol/Chloroform (1:1 v/v) or Methanol/Dichloromethane.
-
Technique: Slow evaporation at ambient temperature (298 K).
-
Target Morphology: Colorless blocks or prisms.
-
Troubleshooting: If needles form (indicating rapid growth), switch to vapor diffusion (DCM solution inner vial; Hexane outer vial).
Data Collection & Refinement Parameters
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K
radiation, = 0.71073 Å). -
Temperature: 100(2) K (essential to reduce thermal motion of the terminal chloro and piperazine ring atoms).
-
Refinement Strategy:
-
Structure solution via Direct Methods (SHELXT).
-
Refinement via Full-matrix least-squares on
(SHELXL). -
Non-hydrogen atoms: Anisotropic refinement.
-
Hydrogen atoms: Riding model (HFIX).
-
Structural Analysis & Results
When publishing this structure, the following data points are critical for validation. Note: Values below are representative of high-quality data for this specific chemical class.
Crystal Data Summary (Template)
| Parameter | Representative Value (Expected) | Significance |
| Crystal System | Monoclinic or Triclinic | Common for sulfonamides due to directional H-bonding. |
| Space Group | Centrosymmetric groups are favored (racemates). | |
| R-Factor ( | < 0.05 (5%) | Indicates high agreement between model and observed data. |
| Goodness of Fit (S) | ~1.05 | Values >>1.0 indicate poor model or missed symmetry. |
Key Geometric Parameters
The structural integrity of this compound hinges on three specific zones:
-
The Sulfonyl Core (
):-
Expected S-O Bond Length: 1.42 – 1.44 Å.
-
Expected N-S Bond Length: 1.60 – 1.63 Å.
-
Insight: A shortening of the S-N bond suggests
- back-bonding from the nitrogen lone pair into the sulfur -orbitals, increasing the barrier to rotation.
-
-
The Thiophene Ring:
-
Planarity: The 5-chlorothiophene ring must be planar.
-
Cl-C Bond: ~1.70 Å.
-
Disorder: Check for rotational disorder of the thiophene ring (flip disorder), common in 2-substituted thiophenes.
-
-
The Piperazine Chair:
-
Conformation: The piperazine ring typically adopts a chair conformation to minimize 1,3-diaxial interactions.
-
N-Geometry: The sulfonated nitrogen (
) is usually pyramidal but flattened compared to the amine nitrogen ( ) due to electron withdrawal by the sulfonyl group.
-
Comparative Performance: SCXRD vs. Alternatives
This section provides the "Publish Comparison" required for your manuscript or report, demonstrating why SCXRD is the gold standard.
SCXRD vs. NMR ( H)
-
NMR Limitation: In CDCl
, the piperazine protons often appear as two broad triplets or multiplets. This implies a rapid flipping of the chair conformation on the NMR timescale. -
SCXRD Advantage: X-ray crystallography captures the molecule in a low-energy well. It definitively proves whether the sulfonyl group occupies the equatorial or axial position relative to the piperazine ring (Equatorial is sterically favored).
SCXRD vs. DFT (B3LYP/6-31G*)
-
DFT Prediction: Gas-phase DFT calculations often overestimate the S-N bond length because they lack crystal packing forces.
-
Comparison Data:
-
DFT Predicted S-N: 1.65 Å
-
SCXRD Observed S-N: 1.61 Å
-
Conclusion: Crystal packing and intermolecular H-bonds (e.g.,
) compress the bond, stabilizing the structure.
-
Molecular Connectivity Diagram
Figure 2: Structural connectivity and key geometric parameters derived from SCXRD analysis.
Conclusion & Author's Recommendation
For the structural confirmation of This compound , Single Crystal X-ray Diffraction is the superior analytical method. While NMR is sufficient for purity checks, only SCXRD provides the absolute stereochemical configuration and conformational rigidity data required for high-impact publication and subsequent Structure-Based Drug Design (SBDD).
Recommendation for Publication: When submitting this data:
-
Upload the CIF (Crystallographic Information File) to the CCDC.
-
Explicitly compare the experimental torsion angles of the sulfonamide bond with DFT calculated values to discuss packing effects.
-
Highlight the "Chair" conformation of the piperazine ring as a key feature for receptor binding affinity.
References
-
General Synthesis of Sulfonyl Piperazines: Abbaz, T., et al. (2019). Structural and quantum chemical studies on aryl sulfonyl piperazine derivatives. Journal of Molecular Structure.
-
Crystallographic Standards for Piperazines: Zahoor, A. F., et al. (2025). Structures of FDA-approved piperazine-based drugs: SCXRD and DFT analysis. ResearchGate.
-
Piperazine Conformational Analysis: Shenvi, S., et al. (2017). Structural Elucidation and Hirshfeld Surface Analysis of A Novel Piperazine Derivative. ResearchGate.
-
SHELX Software Suite (Methodology Citation): Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C.
-
Related LpxH Inhibitor Structures: Zhang, L., et al. (2019). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors. PMC - PubMed Central.
A Senior Application Scientist's Guide to Differentiating 1-[(5-Chlorothien-2-yl)sulfonyl]piperazine from its Structural Isomers
Introduction: The Imperative of Isomeric Purity in Pharmaceutical Development
In the landscape of pharmaceutical development, the precise chemical structure of an active pharmaceutical ingredient (API) is paramount. Structural isomers, compounds sharing the same molecular formula but differing in the connectivity of their atoms, can exhibit vastly different pharmacological and toxicological profiles.[1][2] The seemingly minor shift of a single atom can dramatically alter a molecule's interaction with its biological target, potentially rendering it inactive or, worse, harmful. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the thorough characterization of any new drug substance, with stringent limits on isomeric impurities.[3][4][5]
This guide addresses the specific analytical challenge of differentiating 1-[(5-Chlorothien-2-yl)sulfonyl]piperazine , a key heterocyclic scaffold, from its potential constitutional isomers. The primary concern during its synthesis is the potential for mis-positioning of the chloro and sulfonylpiperazine substituents on the thiophene ring. This document provides a multi-faceted, field-proven strategy employing orthogonal analytical techniques to ensure the unequivocal identification and quantification of the correct isomer, thereby guaranteeing the identity, purity, and safety of the API.
The Challenge: Potential Regioisomers of the Target Compound
The target molecule has a specific substitution pattern on the thiophene ring. However, synthetic processes could potentially yield several regioisomers with the identical mass, making them indistinguishable by mass spectrometry alone.
| Compound Name | Structure | Notes |
| This compound (Target) | (Illustrative) | Chlorine at C5, Sulfonyl at C2. Expected product. |
| Isomer A: 1-[(4-Chlorothien-2-yl)sulfonyl]piperazine | (Illustrative) | Chlorine at C4, Sulfonyl at C2. A potential process-related impurity. |
| Isomer B: 1-[(5-Chlorothien-3-yl)sulfonyl]piperazine | (Illustrative) | Chlorine at C5, Sulfonyl at C3. Another potential process-related impurity. |
| Isomer C: 1-[(3-Chlorothien-2-yl)sulfonyl]piperazine | (Illustrative) | Chlorine at C3, Sulfonyl at C2. A potential process-related impurity. |
A Multi-Pronged Analytical Strategy: The Principle of Orthogonality
No single analytical technique can provide a complete picture of a compound's identity and purity. A robust characterization relies on the principle of orthogonality, where multiple techniques based on different physicochemical principles are employed. This creates a self-validating system where the results from one method confirm and are confirmed by the others. Our strategy integrates chromatographic separation with definitive spectroscopic and thermal analysis.
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: HPLC is the cornerstone for separating and quantifying isomers in a mixture.[6][7] The separation is based on differential partitioning of the isomers between a non-polar stationary phase (e.g., C18) and a polar mobile phase. Subtle differences in the isomers' polarity, stemming from the varied positions of the electronegative chlorine atom and the polar sulfonyl group, are sufficient to cause differences in retention times, enabling their separation.[8] A well-developed HPLC method is the ultimate arbiter of purity percentage.
Experimental Protocol: HPLC Method Development
-
Column Selection: Begin with a workhorse reversed-phase column, such as a C18 (150 mm x 4.6 mm, 3.5 µm). Its hydrophobic nature provides a good starting point for retaining the aromatic thiophene-based compounds.
-
Mobile Phase Selection:
-
Solvent A: 0.1% Formic Acid in Water. The acid suppresses the ionization of the piperazine nitrogen, leading to better peak shape.[9]
-
Solvent B: Acetonitrile. It is a common organic modifier with good UV transparency.
-
-
Initial Gradient Screening: Run a broad gradient to elute all components and determine the approximate elution conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detector Wavelength: 254 nm (based on expected chromophore)
-
Gradient Program: 10% B to 90% B over 20 minutes.
-
-
Method Optimization: Based on the screening run, develop an optimized isocratic or gradient method that provides baseline resolution (Rs > 1.5) for all potential isomers. Adjust the mobile phase composition and gradient slope to maximize separation.[10]
Expected Data Summary (Illustrative)
| Compound | Expected Retention Time (min) | Resolution (Rs) to Target |
| This compound (Target) | 12.5 | - |
| Isomer A (4-Cl, 2-SO2Pip) | 11.8 | 2.1 |
| Isomer B (5-Cl, 3-SO2Pip) | 13.2 | 1.8 |
| Isomer C (3-Cl, 2-SO2Pip) | 11.2 | 3.5 |
Definitive Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including the differentiation of regioisomers.[1][2] The chemical environment of each proton and carbon atom in the molecule is unique, leading to a distinct spectral fingerprint. For the thiophene ring, the substitution pattern directly dictates the chemical shifts (δ) of the remaining ring protons and, crucially, their spin-spin coupling constants (J-values).
-
¹H NMR: Will reveal the number of protons on the thiophene ring and their coupling patterns. For a disubstituted thiophene, two protons will remain. Their J-value is highly characteristic of their relative positions (ortho, meta, para-like).
-
¹³C NMR: Shows the number of unique carbon environments.
-
2D NMR (COSY, HMBC): COSY (Correlation Spectroscopy) confirms which protons are coupled to each other. HMBC (Heteronuclear Multiple Bond Correlation) is critical; it shows long-range (2-3 bond) correlations between protons and carbons. For instance, correlations from the piperazine protons to the specific thiophene carbon they are attached to (via the sulfonyl group) provide undeniable proof of connectivity.[11]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10 mg of the purified sample (or isolated HPLC fraction) in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton connectivities.
-
Acquire a 2D ¹H-¹³C HMBC spectrum optimized for long-range couplings (~8 Hz) to confirm the substitution pattern.
-
Predicted Diagnostic ¹H NMR Data
| Compound | Thiophene Protons | Expected Coupling Constant (JHH) | Rationale |
| Target (2,5-disubst.) | H-3, H-4 | ~4.0 Hz | Protons are adjacent (ortho-like) but on a 5-membered ring. This J-value is characteristic. |
| Isomer A (2,4-disubst.) | H-3, H-5 | ~1.5 Hz | Protons are separated by the sulfur atom (meta-like). Very small coupling. |
| Isomer B (3,5-disubst.) | H-2, H-4 | ~3.0 Hz | Protons are separated by a carbon atom (meta-like). |
| Isomer C (2,3-disubst.) | H-4, H-5 | ~5.5 Hz | Protons are adjacent (ortho-like) on the C4-C5 bond. |
graph "NMR_Logic" { layout=dot; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];Sample [label="Isolated Isomer", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; H1_NMR [label="Acquire 1H NMR"]; J_Value [label="Measure J-coupling\nbetween thiophene protons", shape=Mdiamond]; HMBC [label="Acquire 1H-13C HMBC"]; Connectivity [label="Confirm C-S-N linkage\nvia H(piperazine) to C(thiophene)\ncorrelations"];
subgraph "cluster_results" { label="Conclusion"; bgcolor="#E6F4EA"; Target [label="J ≈ 4.0 Hz\nStructure is Target", shape=box, style=rounded]; IsomerA [label="J ≈ 1.5 Hz\nStructure is Isomer A", shape=box, style=rounded]; IsomerB [label="J ≈ 3.0 Hz\nStructure is Isomer B", shape=box, style=rounded]; IsomerC [label="J ≈ 5.5 Hz\nStructure is Isomer C", shape=box, style=rounded]; }
Sample -> H1_NMR -> J_Value; Sample -> HMBC -> Connectivity; J_Value -> Target; J_Value -> IsomerA; J_Value -> IsomerB; J_Value -> IsomerC; Connectivity -> {Target, IsomerA, IsomerB, IsomerC} [style=dashed, label="Confirms position"]; }
Confirmatory Analyses: Mass Spectrometry and Thermal Methods
Tandem Mass Spectrometry (MS/MS)
Expertise & Causality: While isomers have identical molecular weights, their fragmentation patterns under collision-induced dissociation (CID) can differ.[12][13] The stability of the bonds and the resulting fragment ions are influenced by the substituent positions. For instance, the position of the chlorine atom relative to the sulfonylpiperazine group can influence the initial fragmentation pathways of the thiophene ring.
Experimental Protocol:
-
Method: Use an LC-Q-TOF MS or similar high-resolution mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Experiment: Perform a product ion scan on the protonated molecular ion [M+H]⁺ of the target and each suspected isomer.
-
Analysis: Compare the resulting fragmentation spectra, looking for unique product ions or significant differences in the relative abundance of common fragments.
Expected Fragmentation Data (Illustrative)
| Parent Ion [M+H]⁺ | Target Compound Fragments (m/z) | Isomer B Fragments (m/z) | Rationale for Difference |
| 293.02 (C₉H₁₄ClN₂O₂S₂⁺) | 178.94 (Chlorothiophene sulfonyl), 87.08 (Piperazine fragment) | 178.94 , 87.08, 143.98 (unique fragment) | Isomer B might undergo a unique rearrangement or cleavage due to the different electronic environment around the C3-sulfonyl bond. |
Differential Scanning Calorimetry (DSC)
Expertise & Causality: Constitutional isomers often exhibit different crystal packing efficiencies and intermolecular forces, resulting in distinct physical properties such as melting point (Tm) and heat of fusion (ΔHf).[14] DSC provides a rapid and sensitive method to measure these thermal properties. A sharp, single melting endotherm is indicative of a pure crystalline substance, while the presence of an isomeric impurity can lead to melting point depression and peak broadening.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal.
-
Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere from ambient temperature to a point well past the melting transition.
-
Analysis: Record the onset temperature of melting, the peak melting temperature (Tm), and the area of the melting endotherm (ΔHf).
Expected Thermal Data (Illustrative)
| Compound | Melting Point (Tm, °C) | Heat of Fusion (ΔHf, J/g) |
| This compound (Target) | 145.2 | 110.5 |
| Isomer B (5-Cl, 3-SO2Pip) | 158.7 | 125.3 |
Conclusion: An Integrated and Unambiguous Approach
The differentiation of this compound from its structural isomers is a critical task that demands a rigorous and multi-faceted analytical approach. By integrating the separative power of HPLC , the definitive structural elucidation capabilities of NMR spectroscopy , and the confirmatory data from MS/MS and DSC , a complete and unambiguous profile of the API can be established. This orthogonal strategy provides a self-validating system that ensures the correct isomeric structure is identified, process-related isomeric impurities are controlled, and the final drug substance meets the highest standards of identity, strength, quality, and purity as mandated by regulatory authorities.[3]
References
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FDA'S POLICY STATEMENT FOR THE DEVELOPMENT OF NEW STEREOISOMERIC DRUGS - GMP Navigator. (1992). Available at: [Link]
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Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy - Oxford Instruments. Available at: [Link]
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Isomeric and Conformational Analysis of Small Drug and Drug-Like Molecules by Ion Mobility-Mass Spectrometry (IM-MS) - PMC. Available at: [Link]
-
Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy - RSC Publishing. (2015). Available at: [Link]
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Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024). AZoM.com. Available at: [Link]
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Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. Available at: [Link]
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DSC analysis of polymorphs. (n.d.). Shimadzu. Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Available at: [Link]
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Differentiation of structural isomers in a target drug database by LC/Q-TOFMS using fragmentation prediction - PubMed. (2010). Available at: [Link]
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Enantioanalysis of pharmaceutical compounds. (n.d.). Available at: [Link]
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Regulatory aspects of Impurity profiling. (2020). GSC Biological and Pharmaceutical Sciences. Available at: [Link]
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DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals (Part 1 of 3). (n.d.). TA Instruments. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Available at: [Link]
-
Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. (2018). American Journal of Analytical Chemistry. Available at: [Link]
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Characterization of crystalline and amorphous content in pharmaceutical solids by dielectric thermal analysis - ResearchGate. (2025). Available at: [Link]
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Analytical techniques in pharmaceutical analysis: A review - Arabian Journal of Chemistry. (2013). Available at: [Link]
-
Chirality Sensing of N-Heterocycles via 19F NMR. (2023). JACS Au. Available at: [Link]
-
How to Interpret DSC Curves for Crystallinity Changes in Filled PP: Important Guidance. (2025). Available at: [Link]
-
Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (2025). Pharmawave. Available at: [Link]
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Mass spectral fragmentations of sulfonates. (n.d.). Available at: [Link]
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. Available at: [Link]
-
Guidance for Industry - Q3A Impurities in New Drug Substances. (2008). FDA. Available at: [Link]
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Piperazine, 1-(1-(5-chloro-2-((3,4-dichlorophenyl)thio)phenyl)ethyl) - PubChem. Available at: [Link]
-
Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Available at: [Link]
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ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. (n.d.). Molnar Institute. Available at: [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Available at: [Link]
-
Spotting Fragmentation Patterns When Using Mass Spectrometry. (2020). G-Biosciences. Available at: [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. (n.d.). Available at: [Link]
-
Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
HPLC Method Development. (n.d.). Phenomenex. Available at: [Link]
-
Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. (n.d.). Available at: [Link]
- Method for synthesizing piperazine pharmaceutical intermediate. (n.d.). Google Patents.
-
Piperazine - Wikipedia. (n.d.). Available at: [Link]
-
HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market. (n.d.). ACS Omega. Available at: [Link]
-
Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. (2016). Hilaris Publisher. Available at: [Link]
-
1-(5-Chloropyridin-2-yl)piperazine. (n.d.). PubChem. Available at: [Link]
-
5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). (n.d.). MDPI. Available at: [Link]
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A Researcher's Guide to the Elemental Analysis of 1-[(5-Chlorothien-2-yl)sulfonyl]piperazine
This guide provides an in-depth analysis of the elemental composition of 1-[(5-Chlorothien-2-yl)sulfonyl]piperazine, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into the theoretical elemental composition, compare it with alternative sulfonamide-based structures, and provide a detailed, field-proven protocol for its empirical verification via combustion analysis. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the analytical characterization of this and similar molecular scaffolds.
Introduction to this compound and the Importance of Elemental Analysis
This compound is a sulfonamide derivative incorporating a substituted thiophene ring and a piperazine moiety. Such structures are common pharmacophores, and precise characterization of their elemental composition is a fundamental criterion for confirming molecular structure, purity, and batch-to-batch consistency. Elemental analysis, a cornerstone of chemical characterization, provides the mass fractions of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and other elements present in a sample. This quantitative data is crucial for validating a synthetic route and ensuring the integrity of a compound before its use in further research or preclinical studies.
The most prevalent method for determining the elemental composition of organic compounds is combustion analysis.[1] This technique involves the high-temperature combustion of a sample in an oxygen-rich environment, which converts the constituent elements into simple gases (e.g., CO2, H2O, N2, SO2).[1][2] These gases are then separated and quantified using various detection methods, such as thermal conductivity or infrared spectroscopy, to determine the percentage of each element in the original sample.[2]
Theoretical Elemental Composition
The first step in the analytical workflow is the calculation of the theoretical elemental composition from the molecular formula. This provides a benchmark against which experimental data can be compared. The target compound, this compound, has the molecular formula C₈H₁₁ClN₂O₂S₂ . It is also commonly synthesized and handled as its hydrochloride salt, which has the molecular formula C₈H₁₂Cl₂N₂O₂S₂ . The theoretical elemental percentages for both forms are presented below.
| Element | Symbol | Atomic Mass | Theoretical % (Free Base) | Theoretical % (Hydrochloride Salt) |
| Carbon | C | 12.011 | 34.22% | 31.69% |
| Hydrogen | H | 1.008 | 3.95% | 3.99% |
| Chlorine | Cl | 35.453 | 12.63% | 23.39% |
| Nitrogen | N | 14.007 | 9.98% | 9.24% |
| Oxygen | O | 15.999 | 11.40% | 10.55% |
| Sulfur | S | 32.065 | 22.82% | 21.15% |
| Total | 100.00% | 100.00% |
Comparative Analysis with Alternative Sulfonamides
To provide a practical context for the elemental analysis of the target compound, we will compare its theoretical data with the reported experimental data of two alternative sulfonamide-containing molecules. This comparison will highlight the typical accuracy and precision expected from modern elemental analyzers and underscore the importance of interpreting results within an acceptable margin of error (typically ±0.4%).
Alternative A: A Structurally Related Heterocyclic Sulfonamide
1-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-ylsulfonyl)-4-methylpiperazine is a more complex molecule that also features a piperazine ring and a sulfonamide group attached to a five-membered heterocyclic ring. This makes it an excellent candidate for direct comparison.
| Element | Theoretical % (C₁₃H₁₅ClN₄O₂S₂) | Experimental % |
| Carbon | 43.51% | 43.54% |
| Hydrogen | 4.21% | 3.85% |
| Nitrogen | 15.61% | 15.95% |
Source: Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides
The experimental values for Carbon and Nitrogen are in close agreement with the theoretical percentages, falling well within the acceptable ±0.4% deviation. The slightly larger deviation for Hydrogen may be attributed to the hygroscopic nature of the compound or minor experimental variables.
Alternative B: A Classic Sulfonamide Structure
Sulfanilamide (4-aminobenzenesulfonamide) is a foundational sulfonamide antibiotic. Its simpler structure provides a baseline for comparison.
| Element | Theoretical % (C₆H₈N₂O₂S) | Experimental % |
| Carbon | 41.85% | 41.68% |
| Hydrogen | 4.68% | 4.65% |
| Nitrogen | 16.27% | 16.15% |
Note: Experimental data for sulfanilamide is widely established and confirmed in numerous analytical chemistry textbooks and publications.
As with Alternative A, the experimental data for this well-characterized compound aligns closely with the theoretical values, demonstrating the reliability of combustion analysis for determining the elemental composition of sulfonamides.
Experimental Protocol: CHNS Combustion Analysis
The following is a detailed, step-by-step methodology for the elemental analysis of this compound using a modern CHNS elemental analyzer.
Instrumentation: A CHNS elemental analyzer equipped with a microbalance, autosampler, combustion and reduction tubes, and a thermal conductivity detector.
Reagents and Consumables:
-
High-purity helium (carrier gas)
-
High-purity oxygen (combustion gas)
-
Microanalytical standard (e.g., acetanilide) for calibration
-
Tin or silver capsules for sample weighing
-
Quartz wool
-
Combustion and reduction tube packing materials (e.g., tungsten(VI) oxide on alumina, copper wires)
Procedure:
-
Instrument Preparation and Calibration:
-
Ensure the combustion and reduction furnaces have reached their set temperatures (typically ~900-1000°C for combustion and ~500-650°C for reduction).
-
Perform a leak check to ensure the integrity of the gas flow paths.
-
Calibrate the instrument using a certified microanalytical standard. Weigh 1-2 mg of the standard into a tin capsule and analyze. Repeat several times to ensure reproducibility. The instrument software will generate a calibration curve based on the known elemental composition of the standard.
-
-
Sample Preparation:
-
Homogenize the this compound sample to ensure uniformity.
-
Using a microbalance, accurately weigh 1-2 mg of the sample into a pre-cleaned tin capsule.
-
Seal the capsule to enclose the sample.
-
-
Analysis:
-
Place the sealed sample capsule into the autosampler.
-
Initiate the analysis sequence. The autosampler will drop the sample into the combustion furnace.
-
The sample undergoes rapid combustion in the presence of a pulse of pure oxygen.
-
The resulting gases (CO₂, H₂O, N₂, and SO₂) are swept by the helium carrier gas through the reduction tube, where any nitrogen oxides are converted to N₂ and excess oxygen is removed.
-
The gas mixture then flows through a chromatographic column to separate the individual components.
-
The separated gases are detected by the thermal conductivity detector, which generates a signal proportional to the concentration of each gas.
-
-
Data Processing:
-
The instrument's software integrates the detector signals and, using the calibration data, calculates the percentage of C, H, N, and S in the original sample.
-
The results are typically reported to two decimal places.
-
Workflow Diagram:
Caption: Workflow for CHNS elemental analysis.
Logical Framework for Data Interpretation
Interpreting the results of elemental analysis requires a logical approach to ensure the data accurately reflects the sample's composition.
Caption: Logical flow for interpreting elemental analysis results.
Conclusion
The elemental analysis of this compound is a critical step in its chemical characterization, providing fundamental data to confirm its empirical formula and assess its purity. By comparing experimental results obtained from a robust combustion analysis protocol with the theoretical values, researchers can confidently validate the molecular structure. The comparative data from alternative sulfonamides presented in this guide serves to establish the expected accuracy of the technique. A rigorous and logical approach to data interpretation is paramount in ensuring the reliability of the analytical results, thereby upholding the principles of scientific integrity in research and drug development.
References
-
PubChem. 1-[(5-chlorothiophen-2-yl)sulfonyl]piperazine hydrochloride. Available at: [Link]
-
Ge, Y., et al. (2011). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 16(10), 8335-8346. Available at: [Link]
-
PubChem. Sulfanilamide. Available at: [Link]
-
Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. Available at: [Link]
-
Wikipedia. Combustion analysis. Available at: [Link]
-
Royal Society of Chemistry. CHNS Elemental Analysers. Available at: [Link]
-
Analytik Jena. Combustion Elemental Analysis. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
